Somcl-668
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol |
InChI |
InChI=1S/C17H19NO/c1-18-10-9-14-11-15(19)7-8-16(14)17(12-18)13-5-3-2-4-6-13/h2-8,11,17,19H,9-10,12H2,1H3 |
InChI Key |
YQRZJWYKYUBPKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C=CC(=C2)O)C(C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: SOMCL-668 and its Binding Affinity for the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of SOMCL-668 with the sigma-1 receptor (σ1R), a key target in contemporary drug discovery. This document details the quantitative binding data, the experimental methodologies employed for its determination, and the associated molecular signaling pathways.
Core Findings: Allosteric Modulation of the Sigma-1 Receptor
This compound has been identified as a novel and selective positive allosteric modulator (PAM) of the sigma-1 receptor.[1][2][3][4][5] Unlike orthosteric ligands that bind directly to the receptor's primary binding site, allosteric modulators bind to a distinct site, thereby influencing the receptor's conformation and its affinity for endogenous or exogenous ligands. Research indicates that this compound enhances the binding of sigma-1 receptor agonists and potentiates their downstream effects.
Quantitative Data on Binding Affinity
The allosteric modulation of the sigma-1 receptor by this compound has been quantified through radioligand binding assays. A key study demonstrated that in the presence of 100 μM this compound, the dissociation constant (Kd) of the sigma-1 receptor radioligand, --INVALID-LINK---pentazocine, was significantly decreased. This indicates that this compound increases the affinity of the receptor for its ligand. Notably, this compound did not significantly alter the maximum number of binding sites (Bmax), which is characteristic of an allosteric modulator.
| Compound | Concentration | Radioligand | Effect on Kd | Bmax | Reference |
| This compound | 100 μM | --INVALID-LINK---pentazocine | 3.91 ± 0.35 nM (vs. 7.24 ± 1.03 nM in control) | 2.92 ± 0.06 pmol/mg protein (vs. 3.11 ± 0.10 pmol/mg protein in control) |
Experimental Protocols
The determination of this compound's binding affinity for the sigma-1 receptor is primarily achieved through radioligand binding assays. Below is a detailed methodology based on established protocols.
Radioligand Saturation Binding Assay
This assay is designed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig liver membranes or other tissue/cell preparations expressing the sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.
-
Non-specific Binding Control: Haloperidol (10 μM) or another structurally distinct sigma-1 receptor ligand.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer.
-
Filtration System: Glass fiber filters (e.g., GF/B) and a vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend the membranes in the final assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of the radioligand (--INVALID-LINK---pentazocine, e.g., 0.1–60 nM), and either the vehicle (for total binding) or the test compound (this compound).
-
Non-specific Binding: In a parallel set of wells, add a high concentration of a non-labeled sigma-1 receptor ligand (e.g., 10 µM haloperidol) to determine non-specific binding.
-
Incubation: Incubate the plates for a specified time and temperature to reach equilibrium (e.g., 90 minutes at 37°C or 2.5 hours at 30°C).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Analyze the data using non-linear regression to determine the Kd and Bmax values.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Simplified Sigma-1 receptor signaling pathway modulated by this compound.
Signaling Pathways and Therapeutic Implications
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses. The allosteric modulation of this receptor by this compound has been shown to activate downstream signaling cascades implicated in neuroprotection and antidepressant effects.
Specifically, this compound potentiates the effects of sigma-1 receptor agonists, leading to the activation of the AKT-CREB-BDNF pathway. This results in increased expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and plasticity. Furthermore, this compound has been shown to promote the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK3β), a downstream target in the BDNF signaling pathway. The modulation of these pathways is believed to underlie the observed antidepressant and antipsychotic-like effects of this compound in preclinical models.
References
- 1. Allosteric Modulation of Sigma‐1 Receptors Elicits Rapid Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 3. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Somcl-668: A Selective Allosteric Modulator of the Sigma-1 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Somcl-668 is a novel and potent selective positive allosteric modulator of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein implicated in a variety of cellular functions and central nervous system disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of targeting the sigma-1 receptor.
Introduction
The sigma-1 receptor (σ1R) is a non-opioid receptor that resides primarily at the endoplasmic reticulum-mitochondrion interface, where it acts as a molecular chaperone. Its function is implicated in a range of cellular processes, including ion channel modulation, neurite outgrowth, and cellular survival. Allosteric modulation of σ1R presents a promising therapeutic strategy, offering the potential for enhanced selectivity and safety compared to orthosteric ligands. This compound has emerged as a key tool compound for studying the therapeutic utility of positive allosteric modulation of the σ1R.[1][2][3][4][5] It has demonstrated potential efficacy in preclinical models of neuropsychiatric and neurological disorders, including schizophrenia and epilepsy.
Mechanism of Action
This compound functions as a positive allosteric modulator of the σ1R. Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct site on the σ1R, enhancing the binding and/or efficacy of endogenous or exogenous σ1R agonists. This modulatory activity has been demonstrated to potentiate the effects of σ1R agonists, such as PRE-084, both in vitro and in vivo. The downstream effects of this compound are mediated through the activation of the AKT-CREB-BDNF signaling pathway, which is crucial for neuronal survival, plasticity, and cognitive function.
Data Presentation
In Vitro Data
The following table summarizes the key in vitro quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity | |||
| Effect on (+)-[3H]pentazocine KD | Control: 7.24 ± 1.03 nM; With 100 µM this compound: 3.91 ± 0.35 nM | Radioligand binding assay with brain synaptosomes. | |
| Bmax | No significant change | Radioligand binding assay with brain synaptosomes. | |
| Selectivity | |||
| Affinity for other receptors | No significant affinity for D1, D2, D3, 5-HT1A, 5-HT2A receptors. | Not specified. |
In Vivo Data
The following table summarizes the key in vivo data for this compound.
| Animal Model | Effect | Dose of this compound | Key Findings | Reference |
| PCP-Induced Schizophrenia-like Behaviors in Mice | ||||
| Acute PCP-induced hyperactivity and PPI disruption | Attenuation | Not specified | Dose-dependent amelioration. | |
| Chronic PCP-induced social deficits | Amelioration | Not specified | Dose-dependently increased social interaction time. | |
| Chronic PCP-induced cognitive impairment | Amelioration | Not specified | Dose-dependently improved performance in the novel object recognition test. | |
| Potentiation of PRE-084 effects | Positive modulation | 2.5 mg/kg | A low dose of this compound enhanced the therapeutic effects of PRE-084. | |
| Seizure Models in Mice | ||||
| Maximal electroshock seizure | Anti-seizure activity | 20, 40 mg/kg | Increased seizure threshold. | |
| Pentylenetetrazole-induced convulsions | Anti-seizure activity | 20, 40 mg/kg | Increased latency to seizures. | |
| Kainic acid-induced status epilepticus | Anti-seizure activity | 20, 40 mg/kg | Reduced seizure severity and duration. |
Experimental Protocols
Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the effect of this compound on the binding of a radiolabeled ligand to the sigma-1 receptor.
Methodology:
-
Tissue Preparation: Prepare synaptosomes from rodent brain tissue.
-
Incubation: Incubate brain homogenates with varying concentrations of the σ1R radioligand (+)-[3H]pentazocine in the presence or absence of this compound.
-
Separation: Separate bound and free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Analyze the data using saturation binding analysis to determine the dissociation constant (KD) and maximum binding capacity (Bmax).
Electrophysiology (Whole-Cell Patch Clamp)
Objective: To assess the modulatory effect of this compound on neuronal excitability.
Methodology:
-
Slice Preparation: Prepare acute brain slices from rodents.
-
Recording: Perform whole-cell patch-clamp recordings from neurons (e.g., cortical pyramidal neurons).
-
Drug Application: Perfuse the brain slices with artificial cerebrospinal fluid (aCSF) containing this compound, a σ1R agonist (e.g., PRE-084), or a combination of both.
-
Data Acquisition: Record changes in neuronal intrinsic properties, such as resting membrane potential, input resistance, and action potential firing in response to current injections.
-
Data Analysis: Analyze the recorded electrophysiological data to determine the effects of the compounds on neuronal excitability.
Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Disruption in Mice
Objective: To evaluate the potential of this compound to reverse sensorimotor gating deficits relevant to schizophrenia.
Methodology:
-
Animal Model: Induce PPI disruption in mice by administering phencyclidine (PCP). Doses of 3.0-5.0 mg/kg are often used to model positive symptoms.
-
Drug Administration: Administer this compound prior to PCP injection.
-
PPI Testing: Place the mice in a startle chamber and present a series of acoustic startle stimuli with and without a preceding prepulse.
-
Data Measurement: Measure the startle response amplitude.
-
Data Analysis: Calculate the percentage of PPI for each trial and compare the results between treatment groups.
Social Interaction Test in Mice
Objective: To assess the effect of this compound on social deficits in a mouse model of schizophrenia.
Methodology:
-
Animal Model: Induce social deficits in mice through chronic administration of PCP.
-
Drug Administration: Administer this compound during the chronic PCP treatment period.
-
Three-Chamber Social Interaction Test:
-
Habituation: Acclimate the test mouse to a three-chambered apparatus.
-
Sociability Phase: Place a novel mouse in one side chamber and a novel object in the other. Record the time the test mouse spends in each chamber and interacting with the mouse and the object.
-
Social Novelty Phase: Replace the novel object with a second novel mouse. Record the time the test mouse spends interacting with the now-familiar mouse and the new novel mouse.
-
-
Data Analysis: Analyze the time spent in each chamber and the duration of social interaction to assess sociability and preference for social novelty.
Novel Object Recognition (NOR) Test in Mice
Objective: To evaluate the impact of this compound on cognitive deficits in a mouse model of schizophrenia.
Methodology:
-
Animal Model: Induce cognitive deficits in mice through chronic administration of PCP. Doses of 1.0-2.0 mg/kg are often more suitable for modeling cognitive deficits.
-
Drug Administration: Administer this compound during the chronic PCP treatment period.
-
NOR Test:
-
Habituation: Acclimate the mice to an open-field arena.
-
Training Phase (T1): Place two identical objects in the arena and allow the mouse to explore them.
-
Test Phase (T2): After a retention interval, replace one of the familiar objects with a novel object and allow the mouse to explore.
-
-
Data Analysis: Measure the time spent exploring the familiar and novel objects. A preference for the novel object indicates intact recognition memory. Calculate a discrimination index to quantify this preference.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Signaling Pathway of this compound.
Caption: Experimental Workflow for In Vivo Evaluation of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the sigma-1 receptor in health and disease. Its selectivity and positive allosteric modulatory properties make it a compelling candidate for further research and potential therapeutic development. The data and protocols presented in this guide provide a solid foundation for scientists and researchers to explore the full potential of this compound and the broader field of sigma-1 receptor modulation.
References
- 1. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 3. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Role of Somcl-668 in the BDNF-GSK3β Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somcl-668, a novel and selective allosteric modulator of the sigma-1 receptor (S1R), has emerged as a promising therapeutic candidate for neuropsychiatric disorders. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a specific focus on its pivotal role in the Brain-Derived Neurotrophic Factor (BDNF) and Glycogen Synthase Kinase 3β (GSK3β) signaling pathway. This document synthesizes key quantitative data from preclinical studies, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved pathways and workflows. The evidence presented herein demonstrates that this compound, by positively modulating the S1R, enhances BDNF expression and promotes the inhibitory phosphorylation of GSK3β, suggesting a potent mechanism for its observed antidepressant and neuroprotective effects.
Introduction
The sigma-1 receptor (S1R) is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that plays a crucial role in cellular homeostasis and neuronal function.[1] Allosteric modulation of S1R represents a sophisticated therapeutic strategy, offering potential for enhanced safety and selectivity.[2] this compound (3-methyl-phenyl-2, 3, 4, 5-tetrahydro-1H-benzo[d]azepin-7-ol) is the first identified selective and potent allosteric modulator of the S1R.[2][3]
The BDNF-GSK3β signaling pathway is a critical regulator of neuronal survival, synaptic plasticity, and mood.[4] Dysregulation of this pathway is implicated in the pathophysiology of major depressive disorder and other neuropsychiatric conditions. This guide focuses on the molecular interactions of this compound within this pathway, providing a comprehensive resource for researchers in neuroscience and drug development.
Mechanism of Action of this compound
This compound functions as a positive allosteric modulator of the S1R. Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct site, enhancing the receptor's response to endogenous or exogenous agonists. This modulation leads to the activation of downstream signaling cascades, most notably the BDNF-GSK3β pathway.
The proposed mechanism involves two key events initiated by S1R activation by this compound:
-
Upregulation of BDNF: Activated S1R promotes the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF).
-
Inactivation of GSK3β: BDNF, upon binding to its receptor TrkB, activates signaling cascades that lead to the phosphorylation of GSK3β at the Serine-9 residue (Ser-9), which inactivates the kinase. There is also evidence for a more direct, TrkB-independent crosstalk in which activated S1R can increase GSK3β phosphorylation.
The inactivation of GSK3β is a convergence point for many antidepressant therapies and is associated with neuroprotective and mood-stabilizing effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vivo Effects of this compound in a Chronic Unpredicted Mild Stress (CUMS) Mouse Model
| Parameter | Treatment Group | Dosage | Duration | Outcome | Statistical Significance |
| BDNF Expression (Hippocampus) | CUMS + Vehicle | - | 1 week | Decreased | P < 0.05 vs. Control |
| CUMS + this compound | 10 mg/kg, i.p. | 1 week | Restored to control levels | P < 0.01 vs. CUMS | |
| p-GSK3β (Ser-9) Levels (Hippocampus) | CUMS + Vehicle | - | 1 week | Decreased | P < 0.01 vs. Control |
| CUMS + this compound | 10 mg/kg, i.p. | 1 week | Increased vs. CUMS | P < 0.01 vs. CUMS | |
| Anhedonia-like Behavior (Sucrose Preference) | CUMS + Vehicle | - | 1 week | Decreased preference | - |
| CUMS + this compound | 10 mg/kg, i.p. | 1 week | Rapidly ameliorated | - |
Table 2: In Vitro Effects of this compound on Primary Hippocampal Neurons
| Parameter | Treatment Condition | Concentration | Duration | Outcome | Statistical Significance |
| Neurite Outgrowth | (+)SKF-10047 (S1R agonist) | 1 µM | 48 h | Increased | - |
| (+)SKF-10047 + this compound | 1 µM + 10 µM | 48 h | Potentiated increase | P < 0.01 vs. (+)SKF-10047 alone | |
| BDNF Secretion | (+)SKF-10047 (S1R agonist) | 1 µM | 48 h | Increased | - |
| (+)SKF-10047 + this compound | 1 µM + 10 µM | 48 h | Potentiated increase | P < 0.05 vs. (+)SKF-10047 alone |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Experimental Workflow: CUMS Model
The diagram below outlines the typical workflow for investigating the effects of this compound using the Chronic Unpredicted Mild Stress (CUMS) model in mice.
Detailed Experimental Protocols
The following protocols are based on the methodologies described by Wang et al. (2016).
Chronic Unpredicted Mild Stress (CUMS) Model
-
Animals: Male C57BL/6 mice are used.
-
Housing: Mice are singly housed with ad libitum access to food and water, except during specific stress periods.
-
Stress Protocol: For 8 consecutive weeks, mice are subjected to a varying sequence of mild, unpredictable stressors. The stressors include:
-
24-hour food deprivation
-
24-hour water deprivation
-
Cage tilt (45°) for 24 hours
-
Overnight illumination
-
Soiled cage (100 ml of water in bedding) for 24 hours
-
Forced swimming (4°C for 5 minutes)
-
Tail suspension (1 cm from the tail tip for 5 minutes)
-
-
Treatment: Following the 8-week stress period, mice are randomly assigned to treatment groups and administered daily intraperitoneal (i.p.) injections of vehicle or this compound (e.g., 5 or 10 mg/kg) for 1 week.
-
Behavioral Assessment: Anhedonia-like behavior is assessed using the sucrose preference test before and after the treatment period.
Western Blot Analysis
-
Tissue Preparation: Hippocampal tissue is dissected, homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors, and centrifuged to collect the supernatant. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies. Recommended antibodies and dilutions are:
-
Rabbit anti-phospho-GSK3β (Ser-9) (1:1000, Cell Signaling Technology)
-
Rabbit anti-GSK3β (1:1000, Cell Signaling Technology)
-
Rabbit anti-BDNF (1:1000, Abcam)
-
Mouse anti-β-actin (1:5000, as a loading control)
-
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.
BDNF ELISA
-
Sample Preparation: Supernatants from cultured primary neurons are collected.
-
Assay: BDNF protein levels are quantified using a commercial BDNF ELISA kit (e.g., from R&D Systems or Promega) according to the manufacturer's instructions.
-
Procedure Outline:
-
Standards and samples are added to a 96-well plate pre-coated with an anti-BDNF antibody.
-
The plate is incubated to allow BDNF to bind.
-
After washing, a biotinylated anti-BDNF detection antibody is added.
-
Following another wash, streptavidin-HRP is added.
-
A substrate solution (TMB) is added, and color develops in proportion to the amount of BDNF.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
Primary Hippocampal Neuron Culture and Neurite Outgrowth Assay
-
Cell Culture: Hippocampi are dissected from embryonic day 18 (E18) mouse embryos. The tissue is dissociated, and cells are plated on poly-D-lysine-coated coverslips or plates in Neurobasal medium supplemented with B27 and L-glutamine.
-
Treatment: After 24 hours in culture, neurons are treated with this compound (e.g., 10 µM) and/or an S1R agonist like (+)SKF-10047 (e.g., 1 µM).
-
Incubation: Cells are incubated for 48 hours.
-
Immunocytochemistry:
-
Cells are fixed with 4% paraformaldehyde.
-
Cells are permeabilized and blocked.
-
Cells are incubated with a primary antibody against a neuronal marker (e.g., MAP2 or β-III tubulin).
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Images of neurons are captured using a fluorescence microscope.
-
Neurite length is measured using imaging software (e.g., ImageJ). The length of the longest neurite per neuron is typically quantified for at least 20 cells per condition.
-
Conclusion
The collective evidence strongly supports the role of this compound as a significant modulator of the BDNF-GSK3β pathway through its allosteric action on the sigma-1 receptor. The data indicates that this compound can effectively reverse stress-induced deficits in this pathway, leading to increased BDNF expression and inactivation of GSK3β. These molecular effects underpin the observed antidepressant-like and neuroprotective properties of the compound in preclinical models. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other S1R modulators, facilitating further research into their therapeutic potential for a range of neuropsychiatric disorders.
References
- 1. Allosteric Modulation of Sigma‐1 Receptors Elicits Rapid Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of Sigma-1 Receptors Elicits Rapid Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications - PMC [pmc.ncbi.nlm.nih.gov]
SOMCL-668: A Novel Allosteric Modulator of the Sigma-1 Receptor for Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: SOMCL-668 is a novel and selective positive allosteric modulator of the sigma-1 receptor (S1R), a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondria interface.[1][2][3][4] Allosteric modulation offers a sophisticated approach to drug discovery, providing potential advantages in terms of safety and selectivity compared to direct agonists or antagonists.[2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its demonstrated applications in preclinical neuroscience research, with a focus on its potential therapeutic utility in depression, psychosis, and epilepsy.
Core Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the S1R, thereby potentiating the activity of endogenous or exogenous S1R agonists. This modulation enhances the downstream signaling cascades initiated by S1R activation. A key function of the S1R is its ability to dissociate from its binding partner, the immunoglobulin protein (BiP), upon stimulation, allowing it to translocate and regulate various ion channels and signaling pathways. This compound has been shown to synergize with S1R agonists to promote this dissociation.
Applications in Neuroscience Research
Preclinical studies have highlighted the potential of this compound in several key areas of neuroscience research, primarily focusing on its antidepressant, antipsychotic, and anticonvulsant properties.
Antidepressant-like Activity
In rodent models of depression, this compound has demonstrated rapid and potent antidepressant-like effects. A single administration of this compound has been shown to reduce immobility time in the forced swimming test (FST) and tail suspension test (TST). Furthermore, in the chronic unpredictable mild stress (CUMS) model, a paradigm that mimics chronic stress-induced depression, repeated administration of this compound rapidly ameliorated anhedonia-like behavior. These effects were blocked by the S1R antagonist BD1047, confirming the S1R-mediated mechanism of action.
The antidepressant effects of this compound are linked to its ability to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Specifically, this compound treatment has been shown to increase the expression of BDNF and promote the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) at Ser-9 in the hippocampus.
Antipsychotic-like Effects
This compound has also been investigated for its potential in treating psychotic disorders like schizophrenia. In animal models using the NMDA receptor antagonist phencyclidine (PCP) to induce schizophrenia-like behaviors, this compound attenuated PCP-induced hyperactivity and prepulse inhibition (PPI) deficits. Moreover, it ameliorated social interaction deficits and cognitive impairments induced by chronic PCP administration. These antipsychotic-like effects were absent in S1R knockout mice, further solidifying the role of the S1R in the action of this compound.
The underlying mechanism for these effects involves the modulation of the AKT-CREB-BDNF signaling pathway in the prefrontal cortex. This compound was found to reverse the PCP-induced downregulation of phosphorylated AKT, phosphorylated CREB, and BDNF.
Anti-seizure Activity
The therapeutic potential of this compound extends to epilepsy. In various mouse models of seizures, including the maximal electroshock seizure (MES) test, and pentylenetetrazol (PTZ) and kainic acid-induced seizure models, this compound demonstrated significant anti-seizure activity. It was shown to increase the seizure threshold and delay the onset of seizures.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vivo Antidepressant-like Effects of this compound
| Experimental Model | Species | Doses Tested (mg/kg, i.p.) | Key Findings | Reference |
| Forced Swimming Test (FST) | Mice | 10, 20 | Decreased immobility time | |
| Tail Suspension Test (TST) | Mice | 10, 20 | Decreased immobility time | |
| Chronic Unpredictable Mild Stress (CUMS) | Mice | 5, 10 | Rapidly ameliorated anhedonia-like behavior |
Table 2: In Vivo Antipsychotic-like Effects of this compound
| Experimental Model | Species | Doses Tested (mg/kg, i.p.) | Key Findings | Reference |
| Acute PCP-induced Hyperactivity | Mice | Not specified | Attenuated hyperlocomotion | |
| Acute PCP-induced PPI Deficits | Mice | Not specified | Ameliorated disruption of PPI | |
| Chronic PCP-induced Social Deficits | Mice | Not specified | Ameliorated social deficits | |
| Chronic PCP-induced Cognitive Impairment | Mice | Not specified | Ameliorated cognitive impairment |
Table 3: In Vivo Anti-seizure Effects of this compound
| Experimental Model | Species | Doses Tested (mg/kg, i.p.) | Key Findings | Reference |
| Maximal Electroshock Seizure (MES) Test | Mice | 40 | Raised seizure threshold | |
| Pentylenetetrazol (PTZ)-induced Seizures | Mice | 40 | Prolonged latencies to clonus and tonic-clonic convulsions | |
| Kainic Acid-induced Status Epilepticus | Mice | 40 | Prolonged latency to seizure, lowered seizure severity |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective and therapeutic effects of this compound are mediated through the modulation of key intracellular signaling cascades.
Caption: Antidepressant signaling pathway of this compound.
Caption: Antipsychotic-like signaling pathway of this compound.
Experimental Workflows
The following diagrams illustrate typical experimental workflows used to evaluate the efficacy of this compound in preclinical models.
Caption: Workflow for CUMS model of depression.
Caption: Workflow for PCP model of psychosis.
Experimental Protocols
While detailed, step-by-step protocols are beyond the scope of this guide, this section outlines the general methodologies employed in the preclinical evaluation of this compound.
Animals
Studies have primarily utilized male C57BL/6 mice. All animal procedures were conducted in accordance with approved animal care and use committee guidelines.
Drug Administration
This compound is typically dissolved in a vehicle (e.g., saline with a small percentage of Tween 80) and administered via intraperitoneal (i.p.) injection. Doses have ranged from 5 to 40 mg/kg depending on the experimental model.
Behavioral Assays
-
Forced Swimming Test (FST) and Tail Suspension Test (TST): These are common models to assess antidepressant-like activity. The duration of immobility is measured over a set period after drug administration.
-
Chronic Unpredictable Mild Stress (CUMS): This is a more translationally relevant model of depression. It involves subjecting animals to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state, often measured by anhedonia (e.g., reduced sucrose preference).
-
PCP-induced Hyperactivity and Prepulse Inhibition (PPI) Deficits: These models are used to screen for antipsychotic potential. Locomotor activity is measured in an open field, and PPI of the acoustic startle response is assessed to model sensorimotor gating deficits observed in schizophrenia.
-
Seizure Models: The maximal electroshock seizure (MES) test, and pentylenetetrazol (PTZ) and kainic acid-induced seizure models are standard methods to evaluate anticonvulsant efficacy.
Biochemical Assays
-
Western Blotting: This technique is used to measure the levels of specific proteins and their phosphorylation status in brain tissue homogenates (e.g., hippocampus, prefrontal cortex). Key proteins of interest include BDNF, GSK3β, AKT, and CREB.
-
ELISA: Enzyme-linked immunosorbent assay can be used to quantify the concentration of proteins like BDNF in cell culture supernatants or tissue lysates.
Cell Culture Experiments
Primary hippocampal neurons can be cultured to investigate the direct effects of this compound on neuronal morphology and signaling in vitro. For instance, studies have assessed neurite outgrowth and BDNF secretion in response to this compound treatment.
Conclusion
This compound represents a promising research tool and a potential therapeutic lead for a range of neurological and psychiatric disorders. Its unique mechanism as a positive allosteric modulator of the S1R provides a novel avenue for drug development. The compelling preclinical data in models of depression, psychosis, and epilepsy underscore the importance of further investigation into the therapeutic applications of this compound and the broader field of S1R modulation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this innovative compound.
References
- 1. Allosteric Modulation of Sigma‐1 Receptors Elicits Rapid Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 4. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antidepressant Effects of Somcl-668: A Technical Guide
Abstract
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients failing to achieve remission with currently available therapies. This underscores the urgent need for novel antidepressant agents with distinct mechanisms of action. Somcl-668 (3-methyl-phenyl-2, 3, 4, 5-tetrahydro-1H-benzo[d]azepin-7-ol) is a novel and selective allosteric modulator of the sigma-1 receptor, a unique intracellular chaperone protein implicated in neuroplasticity and cellular stress responses.[1][2] Preclinical studies have demonstrated that this compound elicits potent and rapid-acting antidepressant effects.[1][2][3] A single administration reduces depressive-like behaviors in standard rodent models, while chronic administration in a stress-induced model rapidly ameliorates anhedonia. The therapeutic action of this compound is linked to the potentiation of the Brain-Derived Neurotrophic Factor (BDNF) and subsequent inactivation of Glycogen Synthase Kinase 3β (GSK3β), a key pathway in neuronal survival and function. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols used to investigate the antidepressant properties of this compound.
Preclinical Efficacy
The antidepressant potential of this compound has been evaluated in a battery of well-established rodent behavioral models. These tests are designed to assess despair, anhedonia, and other behavioral phenotypes relevant to depression.
Acute Antidepressant-Like Effects
A single administration of this compound was assessed using the Forced Swimming Test (FST) and Tail Suspension Test (TST) in mice. Both are highly reliable assays for screening potential antidepressant compounds. In these tests, a reduction in immobility time is indicative of an antidepressant-like effect. This compound significantly decreased immobility time in a dose-dependent manner, with these effects being abolished by pretreatment with the sigma-1 receptor antagonist BD1047, confirming the on-target activity of the compound.
| Behavioral Test | Drug/Dose (mg/kg, i.p.) | Key Finding | Statistical Significance |
| Forced Swimming Test (FST) | This compound (5, 10, 20) | Significant reduction in immobility time | F(5, 54) = 11.60, P < 0.01 |
| Tail Suspension Test (TST) | This compound (10) | 25.9% reduction in immobility time vs. control | P < 0.01 |
| Tail Suspension Test (TST) | This compound (20) | 31.4% reduction in immobility time vs. control | P < 0.01 |
Rapid Amelioration of Anhedonia in a Chronic Stress Model
The Chronic Unpredicted Mild Stress (CUMS) model is a highly validated paradigm for inducing depressive-like states in rodents, including anhedonia (a core symptom of MDD), which is measured by a decrease in sucrose preference. Following an 8-week CUMS protocol, mice were treated daily with this compound for one week. The results showed a rapid reversal of anhedonia-like behavior, a significant advantage over many traditional antidepressants that require several weeks to take effect.
| Model | Drug/Dose (mg/kg/day, i.p.) | Duration | Key Behavioral Finding |
| CUMS | This compound (5, 10) | 1 week | Rapidly ameliorated anhedonia-like behavior |
| CUMS | Venlafaxine (10) | 1 week | Ameliorated anhedonia-like behavior |
Mechanism of Action: The Sigma-1 Receptor and BDNF-GSK3β Pathway
The antidepressant effects of this compound are mediated through its action as a positive allosteric modulator of the sigma-1 receptor. This modulation triggers a downstream signaling cascade crucial for neuroplasticity and cell survival. The primary pathway implicated is the sigma-1 receptor-regulated BDNF-GSK3β pathway.
Studies show that this compound administration leads to:
-
Increased BDNF Expression: In the CUMS model, stress-induced reduction in hippocampal BDNF was restored by one week of treatment with this compound (10 mg/kg).
-
Inactivation of GSK3β: this compound promotes the phosphorylation of GSK3β at the Serine-9 (Ser-9) residue. This phosphorylation inactivates the kinase, an event considered a common mechanism for many antidepressant drugs.
-
Potentiation of Neuronal Growth: In cultured primary neurons, this compound enhanced sigma-1 receptor agonist-induced neurite outgrowth and the secretion of BDNF.
| Molecular Target | Model | Drug/Dose | Key Finding | Statistical Significance |
| BDNF Expression | CUMS Mice | 10 mg/kg this compound | Restored CUMS-suppressed BDNF in hippocampus | P < 0.01 vs. CUMS |
| p-GSK3β (Ser-9) | Naïve Mice | Single injection this compound | Increased phosphorylation in hippocampus | F(3, 8) = 8.865, P < 0.01 |
| p-GSK3β (Ser-9) | CUMS Mice | 10 mg/kg this compound | Restored CUMS-suppressed phosphorylation | P < 0.01 vs. CUMS |
This mechanism is further supported by evidence linking the sigma-1 receptor to the AKT–CREB–BDNF signaling pathway, where AKT can directly phosphorylate and inhibit GSK3β, and CREB is a key transcription factor for BDNF.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key protocols used in the preclinical evaluation of this compound.
Animals
Male C57BL/6 mice (6–8 weeks old) were used for all behavioral and biochemical studies. Animals were maintained under standard laboratory conditions (20–22°C, 12:12 h light/dark cycle) with ad libitum access to food and water. All experiments were conducted in accordance with institutional animal care and use committee guidelines.
Forced Swimming Test (FST)
The FST is a behavioral test used to evaluate antidepressant efficacy.
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (24-30°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure: Mice are randomly assigned to treatment groups (e.g., vehicle, this compound at 5, 10, 20 mg/kg). Drugs are administered via intraperitoneal (i.p.) injection 60 minutes prior to the test. Each mouse is gently placed in the water for a 6-minute session.
-
Scoring: The session is video-recorded, and the duration of immobility (floating passively with only minor movements to keep the head above water) during the final 4 minutes is scored by a trained observer blinded to the treatment groups.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS protocol is a validated animal model that induces a depressive-like phenotype, including anhedonia.
-
Induction Phase (8 weeks): Mice are subjected to a randomized schedule of various mild stressors (e.g., damp bedding, cage tilt, social stress, altered light/dark cycle) to prevent habituation. A control group remains undisturbed.
-
Treatment Phase (1 week): Following the induction phase, CUMS-exposed mice are randomly divided into treatment groups: CUMS + Vehicle, CUMS + this compound (5 or 10 mg/kg), and CUMS + Venlafaxine (10 mg/kg). Drugs are administered i.p. once daily.
-
Behavioral Assessment: Anhedonia is measured weekly using the Sucrose Preference Test (SPT). Mice are presented with two bottles, one with water and one with a 1% sucrose solution. Preference is calculated as the ratio of sucrose solution consumed to total fluid consumed.
-
Biochemical Analysis: At the end of the treatment week, animals are sacrificed, and hippocampal tissue is dissected for Western blot analysis of BDNF and p-GSK3β levels.
Conclusion
This compound represents a promising development in antidepressant therapy. As a selective allosteric modulator of the sigma-1 receptor, it possesses a novel mechanism of action distinct from traditional monoaminergic agents. Preclinical evidence strongly supports its capacity for rapid-acting antidepressant effects, a significant potential advantage for clinical practice. The mechanism, centered on the upregulation of the BDNF-GSK3β pathway, aligns with the neurotrophic hypothesis of depression and offers a clear biological basis for its therapeutic effects. The comprehensive data gathered from robust behavioral models and molecular analyses provide a solid foundation for the continued investigation and clinical development of this compound as a next-generation treatment for Major Depressive Disorder.
References
Somcl-668: A Novel Sigma-1 Receptor Allosteric Modulator for Neuropsychiatric Disorders
A Technical Whitepaper on Preclinical Evidence and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: The sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a range of neuropsychiatric disorders due to its role in neuroplasticity and cellular stress responses. Somcl-668 is a novel, selective positive allosteric modulator of the S1R, demonstrating significant therapeutic potential in preclinical models of depression, psychosis, and epilepsy. This document provides an in-depth technical overview of the core preclinical data, mechanism of action, and experimental methodologies related to this compound. Allosteric modulation of the S1R by this compound may represent a new therapeutic strategy for neuropsychiatric conditions.[1][2]
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the sigma-1 receptor.[2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct site, potentiating the effects of endogenous or exogenous S1R agonists.[2][3] This mechanism offers potential advantages in terms of safety and selectivity. The therapeutic effects of this compound are linked to the downstream modulation of key signaling pathways involved in neuroplasticity and cell survival, including the Brain-Derived Neurotrophic Factor (BDNF) pathway.
Signaling Pathways
Preclinical studies indicate that this compound's engagement with the S1R leads to the activation of at least two critical intracellular signaling cascades:
-
BDNF-GSK3β Pathway: In models of depression, this compound has been shown to enhance the expression of BDNF and increase the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) at the Ser-9 residue, which leads to its inactivation. This pathway is crucial for neuronal survival and synaptic plasticity.
-
AKT-CREB-BDNF Pathway: In models relevant to psychosis, this compound reverses deficits in the AKT-CREB-BDNF signaling pathway. This pathway is integral to learning, memory, and cognitive function.
Caption: Proposed signaling pathway for this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various animal models of neuropsychiatric disorders.
Table 1: Antidepressant-Like Activity
| Experimental Model | Species | Treatment | Dose (mg/kg, i.p.) | Key Finding | Reference |
| Forced Swim Test (FST) | Mice | Single dose | 10, 20 | Significantly decreased immobility time. | |
| Tail Suspension Test (TST) | Mice | Single dose | 10, 20 | Significantly decreased immobility time. | |
| Chronic Unpredictable Mild Stress (CUMS) | Mice | 1 week | 10 | Reversed anhedonia-like behavior (sucrose preference). | |
| Hippocampal BDNF Expression (CUMS) | Mice | 1 week | 10 | Significantly increased BDNF expression. | |
| Hippocampal p-GSK3β (Ser-9) | Mice | Single dose | 10 | Increased phosphorylation of GSK3β. |
Table 2: Antipsychotic-Like Activity (PCP-Induced Models)
| Experimental Model | Species | Treatment | Dose (mg/kg, i.p.) | Key Finding | Reference |
| Hyperlocomotion | Mice | Acute | Not specified | Attenuated PCP-induced hyperactivity. | |
| Prepulse Inhibition (PPI) Deficit | Mice | Acute | Not specified | Ameliorated PCP-induced disruption of PPI. | |
| Social Interaction Deficit | Mice | Chronic (1 week) | Not specified | Dose-dependently increased social interaction time. | |
| Cognitive Impairment (NOR) | Mice | Chronic (1 week) | Not specified | Ameliorated cognitive deficits. | |
| Frontal Cortex BDNF Expression | Mice | Chronic | Not specified | Reversed PCP-induced downregulation of BDNF. |
NOR: Novel Object Recognition
Table 3: Anti-Seizure Activity
| Experimental Model | Species | Treatment | Dose (mg/kg, i.p.) | Key Finding | Reference |
| Maximal Electroshock Seizure (MES) | Mice | Single dose | 40 | Significantly raised the seizure threshold. | |
| Pentylenetetrazol (PTZ)-Induced Seizures | Mice | Single dose | 40 | Prolonged latency to clonus and tonic-clonic convulsions. | |
| Kainic Acid-Induced Status Epilepticus | Mice | Single dose | Not specified | Prolonged latency to seizure and lowered seizure severity. | |
| Zebrafish (scn1Lab-/- mutant) | Zebrafish Larvae | 22-hour treatment | 10 µM | Reduced hyperlocomotor phenotype. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Forced Swim Test (FST)
-
Objective: To assess antidepressant-like activity by measuring the immobility time of mice in an inescapable water cylinder.
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
Behavior is recorded by a video camera.
-
An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the session.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
This compound or vehicle is administered intraperitoneally (i.p.) 60 minutes prior to the test.
-
Chronic Unpredictable Mild Stress (CUMS) Model
-
Objective: To induce a state of anhedonia and other depression-like behaviors in rodents through prolonged exposure to various mild stressors.
-
Procedure:
-
Animals are subjected to a variable sequence of mild stressors daily for a period of 4-8 weeks.
-
Stressors include: cage tilt (45°), food or water deprivation (24h), soiled cage (200 ml of water in sawdust bedding), overnight illumination, and exposure to an empty water bottle.
-
To assess anhedonia, a sucrose preference test is conducted weekly. Animals are deprived of food and water for 24 hours and then presented with two pre-weighed bottles, one containing 1% sucrose solution and the other containing tap water, for 1 hour.
-
Sucrose preference is calculated as: (weight of sucrose solution consumed / total weight of liquid consumed) x 100.
-
After the development of a stable anhedonic state, animals are treated daily with this compound or vehicle for the specified duration (e.g., 1 week).
-
PCP-Induced Prepulse Inhibition (PPI) Disruption
-
Objective: To model sensorimotor gating deficits relevant to schizophrenia.
-
Apparatus: A startle response system consisting of a sound-attenuated chamber with a speaker and a sensor platform to detect whole-body startle.
-
Procedure:
-
Mice are placed in the apparatus and allowed to acclimate for 5 minutes with background white noise (e.g., 65 dB).
-
The session consists of multiple trial types presented in a pseudorandom order: pulse-alone trials (e.g., 120 dB startle stimulus) and prepulse-pulse trials where a weaker acoustic prepulse (e.g., 75-85 dB) precedes the startle stimulus by a short interval (e.g., 100 ms).
-
This compound is administered prior to an injection of phencyclidine (PCP).
-
PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].
-
The ability of this compound to reverse the PCP-induced deficit in PPI is measured.
-
Caption: A representative experimental workflow for this compound.
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a therapeutic agent for neuropsychiatric disorders, including depression, psychosis, and epilepsy. Its novel mechanism as a positive allosteric modulator of the sigma-1 receptor offers a promising new avenue for drug development. The consistent efficacy across multiple, well-validated animal models, coupled with a clear link to neurotrophic signaling pathways, provides a solid foundation for further investigation.
Future research should focus on:
-
Pharmacokinetics and Safety: Comprehensive ADME (absorption, distribution, metabolism, excretion) and toxicology studies are necessary to establish a complete safety profile.
-
Chronic Dosing Studies: Longer-term studies are needed to assess sustained efficacy and potential for tolerance or adverse effects.
-
Clinical Translation: Given the robust preclinical evidence, progression towards Investigational New Drug (IND)-enabling studies and subsequent human clinical trials is the logical next step to validate these findings in patient populations.
The development of this compound could provide a valuable new therapeutic option for patients with complex neuropsychiatric conditions.
References
The Discovery and Development of Somcl-668: A Novel Sigma-1 Receptor Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Somcl-668 (3-methyl-phenyl-2, 3, 4, 5-tetrahydro-1H-benzo[d]azepin-7-ol) is a novel, selective, and potent small molecule that acts as a positive allosteric modulator of the sigma-1 receptor (σ1R). Discovered and synthesized by researchers at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, this compound has demonstrated significant therapeutic potential in preclinical models of various neuropsychiatric and neurological disorders, including depression, psychosis, and epilepsy. Its unique mechanism of action, which involves enhancing the binding and efficacy of endogenous and exogenous σ1R agonists, offers a promising alternative to traditional direct-acting agonists, potentially with an improved safety and selectivity profile. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, key experimental data, and the signaling pathways it modulates.
Introduction: The Rationale for a Sigma-1 Receptor Allosteric Modulator
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating a wide range of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity. The diverse functions of the σ1R have implicated it in the pathophysiology of numerous central nervous system (CNS) disorders.
While direct-acting σ1R agonists have shown therapeutic promise, they can be associated with off-target effects and a lack of receptor subtype selectivity. Allosteric modulation presents a more nuanced approach to drug action. By binding to a site on the receptor distinct from the primary (orthosteric) binding site, allosteric modulators can fine-tune the receptor's response to its natural ligands. This can lead to a more physiological and potentially safer therapeutic effect.
This compound was developed as a selective allosteric modulator to harness the therapeutic potential of the σ1R while potentially mitigating the risks associated with direct agonists.
Discovery and Synthesis
This compound was identified through a series of structural modifications of SKF83959, a compound initially known as a dopamine D1 receptor agonist but later found to possess allosteric modulatory activity at the σ1R. The goal was to create a derivative with high selectivity for the σ1R and no significant affinity for other neurotransmitter receptors. This led to the synthesis of this compound at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences.[1] The compound has a purity of over 98%.[2]
While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, the general chemical structure of this compound is 3-methyl-phenyl-2, 3, 4, 5-tetrahydro-1H-benzo[d]azepin-7-ol.[1][3]
Mechanism of Action
This compound functions as a positive allosteric modulator of the σ1R.[4] This means that it does not directly activate the receptor on its own but enhances the binding and functional effects of orthosteric σ1R agonists.
Key Mechanistic Features:
-
Enhanced Ligand Binding: In radioligand binding assays, this compound was shown to shift the saturation curve of the σ1R radioligand --INVALID-LINK---pentazocine to the left, significantly decreasing the dissociation constant (Kd) from 7.24 ± 1.03 nM to 3.91 ± 0.35 nM without altering the maximum number of binding sites (Bmax). This indicates that this compound increases the affinity of the orthosteric ligand for the receptor.
-
Potentiation of Agonist-Induced Effects: this compound potentiates the effects of σ1R agonists, such as (+)-SKF-10047 and PRE-084. This has been observed in various cellular and in vivo experiments, including agonist-induced neurite outgrowth and neurotrophic factor secretion.
-
Modulation of Receptor Trafficking: Activated σ1Rs dissociate from the binding immunoglobulin protein (BiP) chaperone and translocate from the endoplasmic reticulum to the plasma membrane. This compound has been shown to synergize with the σ1R agonist (+)-SKF-10047 to promote this dissociation and translocation.
Preclinical Efficacy
This compound has undergone preclinical evaluation in various animal models, demonstrating potential therapeutic efficacy in depression, psychosis, and epilepsy.
Antidepressant-like Effects
In rodent models of depression, this compound exhibited rapid-acting antidepressant-like effects.
Experimental Data:
| Experimental Model | Species | Key Findings | Dosage | Reference |
| Forced Swim Test (FST) | Mice | Significantly reduced immobility time. | 10 and 20 mg/kg (i.p.) | |
| Tail Suspension Test (TST) | Mice | A single injection significantly reduced immobility time by 25.9% (10 mg/kg) and 31.4% (20 mg/kg). | 10 and 20 mg/kg (i.p.) | |
| Chronic Unpredictable Mild Stress (CUMS) | Mice | Rapidly ameliorated anhedonia-like behavior within one week of treatment. | 5 and 10 mg/kg (daily, i.p.) |
The antidepressant effects of this compound were blocked by the σ1R antagonist BD1047, confirming the involvement of the sigma-1 receptor.
Antipsychotic-like Effects
This compound has shown promise in ameliorating behaviors associated with psychosis in animal models.
Experimental Data:
| Experimental Model | Species | Key Findings | Dosage | Reference |
| PCP-Induced Hyperlocomotion | Mice | Attenuated phencyclidine (PCP)-induced hyperactivity. | Not specified | |
| PCP-Induced Prepulse Inhibition (PPI) Deficit | Mice | Ameliorated PCP-induced disruption of sensorimotor gating. | Not specified | |
| PCP-Induced Social Interaction Deficits | Mice | Increased social interaction time in PCP-treated mice. | Not specified | |
| PCP-Induced Cognitive Impairment | Mice | Improved performance in the novel object recognition (NOR) test. | Not specified |
These antipsychotic-like effects were also blocked by the σ1R antagonist BD1047 and were absent in σ1R knockout mice, further validating the mechanism of action.
Anticonvulsant Effects
This compound has demonstrated anti-seizure activity in several rodent models of epilepsy.
Experimental Data:
| Experimental Model | Species | Key Findings | Dosage | Reference |
| Maximal Electroshock Seizure Test (MEST) | Mice | Raised the seizure threshold. | 40 mg/kg (i.p.) | |
| Pentylenetetrazol (PTZ)-Induced Seizures | Mice | Prolonged the latency to clonus and generalized tonic-clonic seizures, and increased survival time. | 40 mg/kg (i.p.) | |
| Kainic Acid-Induced Status Epilepticus | Mice | Prolonged the latency to seizure onset, lowered seizure severity, and shortened seizure duration. | 40 mg/kg (i.p.) |
The anticonvulsant effects of this compound were abolished by the σ1R antagonist BD1047.
Signaling Pathways
The therapeutic effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways, primarily involving Brain-Derived Neurotrophic Factor (BDNF).
BDNF-GSK3β Pathway
In the context of its antidepressant effects, this compound has been shown to activate the BDNF-GSK3β pathway.
-
Mechanism: Activation of the σ1R by this compound leads to an increase in the expression and secretion of BDNF. BDNF then activates its receptor, TrkB, which in turn leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β) at the Ser-9 position. The inactivation of GSK3β is a common downstream target for many antidepressant drugs.
AKT-CREB-BDNF Pathway
The antipsychotic-like effects of this compound are associated with the modulation of the AKT-CREB-BDNF signaling cascade.
-
Mechanism: Allosteric modulation of the σ1R by this compound activates the PI3K/AKT pathway. Activated AKT then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (p-CREB) translocates to the nucleus and promotes the transcription of the BDNF gene, leading to increased BDNF expression. This pathway is crucial for neuronal survival, plasticity, and cognitive function.
Experimental Protocols
Detailed experimental protocols for the key assays used in the evaluation of this compound are provided below.
Radioligand Binding Assay
-
Objective: To determine the effect of this compound on the binding of a radiolabeled ligand to the σ1R.
-
Procedure:
-
Prepare brain synaptosomes from rodents.
-
Incubate the synaptosomes with varying concentrations of the σ1R radioligand --INVALID-LINK---pentazocine (0.1–60 nM) in the presence or absence of this compound (100 μM).
-
Define non-specific binding using a high concentration of an unlabeled σ1R ligand (e.g., 10 μM BD1047).
-
Incubate the mixture for 2.5 hours at 30°C.
-
Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Forced Swim Test (FST)
-
Objective: To assess antidepressant-like activity in mice.
-
Procedure:
-
Individually place mice in a transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, from which they cannot escape.
-
The test session is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
Administer this compound or vehicle intraperitoneally (i.p.) 60 minutes before the test.
-
Tail Suspension Test (TST)
-
Objective: To evaluate antidepressant-like effects in mice.
-
Procedure:
-
Acoustically and visually isolate individual mice and suspend them by their tail to a horizontal bar using adhesive tape. The tail is fixed approximately 1 cm from the tip.
-
The duration of the test is 6 minutes.
-
Record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Administer this compound or vehicle i.p. 60 minutes prior to the test.
-
Chronic Unpredictable Mild Stress (CUMS)
-
Objective: To induce a depressive-like state in rodents.
-
Procedure:
-
Subject mice to a variable sequence of mild stressors daily for a period of 8 weeks.
-
Stressors may include: food and water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and restraint stress.
-
After the induction of a stable depressive-like phenotype (assessed by measures such as anhedonia in the sucrose preference test), begin daily treatment with this compound or vehicle.
-
Continue the CUMS procedure during the treatment period.
-
Assess behavioral and neurochemical parameters at the end of the treatment period.
-
Phencyclidine (PCP)-Induced Behavioral Models
-
Objective: To model positive, negative, and cognitive symptoms of schizophrenia.
-
Procedure:
-
Hyperlocomotion: Administer PCP to mice and measure their locomotor activity in an open-field arena.
-
Prepulse Inhibition (PPI) of Startle: Measure the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus. PCP disrupts PPI, and the reversal of this disruption is indicative of antipsychotic-like activity.
-
Social Interaction: Measure the time spent in social interaction between two unfamiliar mice. PCP reduces social interaction, and an increase in interaction time suggests an amelioration of negative-like symptoms.
-
Novel Object Recognition (NOR): Assess cognitive function by measuring the ability of a mouse to distinguish between a familiar and a novel object.
-
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To investigate the effects of this compound on neuronal excitability and synaptic transmission.
-
Procedure:
-
Prepare acute brain slices from rodents.
-
Perform whole-cell recordings from neurons in specific brain regions (e.g., cortical layer 2/3 pyramidal neurons).
-
Bath-apply this compound and/or a σ1R agonist (e.g., PRE084) and record changes in intrinsic excitability (e.g., spike frequency in response to current injections) and synaptic currents.
-
Pharmacokinetics, Safety, and Clinical Trial Status
As of the latest available information, detailed pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and comprehensive preclinical safety and toxicology data for this compound have not been published in the peer-reviewed literature. Furthermore, there is no public record of this compound having entered into human clinical trials.
Conclusion and Future Directions
This compound represents a significant advancement in the field of sigma-1 receptor pharmacology. As a selective positive allosteric modulator, it has demonstrated a robust preclinical efficacy profile across models of depression, psychosis, and epilepsy. Its mechanism of action, centered on the potentiation of σ1R function and the modulation of crucial neurotrophic signaling pathways, provides a strong rationale for its further development.
Future research should focus on several key areas:
-
Detailed Pharmacokinetic and Safety Profiling: Comprehensive ADME and toxicology studies are essential to determine the drug-like properties of this compound and to establish a safety profile for potential clinical translation.
-
Exploration of Additional Therapeutic Areas: Given the widespread role of the σ1R in cellular homeostasis, this compound could be investigated for its potential in other neurological and neurodegenerative disorders.
-
Clinical Development: Should the preclinical data continue to be favorable, the progression of this compound into human clinical trials will be the ultimate test of its therapeutic utility.
References
- 1. Allosteric modulation of sigma-1 receptors elicits anti-seizure activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Sigma‐1 Receptors Elicits Rapid Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
Preclinical Efficacy of Somcl-668: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical efficacy of Somcl-668, a selective allosteric modulator of the Sigma-1 receptor (Sig1R). The data herein is compiled from key preclinical studies demonstrating its potential therapeutic effects in models of depression and seizures. This document details the experimental methodologies, quantitative outcomes, and the underlying signaling pathways associated with this compound's mechanism of action.
Core Efficacy Data
This compound has demonstrated significant efficacy in various well-established animal models of neuropsychiatric disorders. The quantitative data from these studies are summarized below, highlighting the compound's potency and dose-dependent effects.
Antidepressant-like Efficacy
| Experimental Model | Species | Doses Administered (mg/kg, i.p.) | Key Efficacy Endpoints | Reference |
| Forced Swim Test (FST) | Mouse | 5, 10, 20 | Significant reduction in immobility time at 10 and 20 mg/kg.[1][2] | Wang et al., 2016 |
| Tail Suspension Test (TST) | Mouse | 5, 10, 20 | Significant decrease in immobility time at 10 and 20 mg/kg.[1][2] | Wang et al., 2016 |
| Chronic Unpredictable Mild Stress (CUMS) | Mouse | 10 (daily for 1 week) | Reversal of the decrease in sucrose preference.[1] | Wang et al., 2016 |
Anti-seizure Efficacy
| Experimental Model | Species | Dose Administered (mg/kg, i.p.) | Key Efficacy Endpoints | Reference |
| Maximal Electroshock Seizure (MES) | Mouse | 40 | Increased seizure threshold. | Guo et al., 2015 |
| Pentylenetetrazole (PTZ)-induced Seizures | Mouse | 40 | Prolonged latencies to clonus and generalized tonic-clonic convulsions; increased survival time. | Guo et al., 2015 |
| Kainic Acid-induced Status Epilepticus | Mouse | Not Specified | Prolonged latency to seizure, reduced average seizure severity, and shortened seizure duration. | Guo et al., 2015 |
Experimental Protocols
Detailed methodologies for the key in vivo and in vitro experiments are provided below to facilitate replication and further investigation.
In Vivo Antidepressant Models
1. Forced Swim Test (FST) and Tail Suspension Test (TST)
-
Animals: Male C57BL/6 mice.
-
Drug Administration: this compound (5, 10, and 20 mg/kg) or vehicle (saline) was administered via intraperitoneal (i.p.) injection.
-
Procedure: The FST and TST were performed as previously described in the literature. For the FST, mice are placed in a cylinder of water from which they cannot escape, and the duration of immobility is recorded. For the TST, mice are suspended by their tails, and the time spent immobile is measured. In both tests, a reduction in immobility time is indicative of an antidepressant-like effect. The effects of this compound were compared to a vehicle control and blocked by the Sig1R antagonist BD-1047 to confirm receptor-specific action.
2. Chronic Unpredictable Mild Stress (CUMS) Model
-
Animals: Male C57BL/6 mice.
-
Procedure: Anhedonia, a core symptom of depression, was induced using a CUMS paradigm. Following the induction of a depressive-like state, mice were treated with this compound (10 mg/kg, i.p.) daily for one week.
-
Endpoint: The sucrose preference test was used to measure anhedonia. An increase in sucrose preference in the this compound treated group compared to the vehicle-treated CUMS group indicates an amelioration of anhedonia.
In Vitro Assays
1. Sigma-1 Receptor Allosteric Binding Assay
-
Objective: To determine the allosteric modulatory effect of this compound on the binding of a radiolabeled ligand to the Sigma-1 receptor.
-
Preparation: Brain synaptosomes were prepared from mice.
-
Procedure: The binding assay was conducted using --INVALID-LINK---pentazocine as the radioligand. Saturation binding curves were generated in the presence and absence of 100 µM this compound. Non-specific binding was determined using a high concentration of a known Sig1R antagonist, BD-1047.
-
Analysis: A leftward shift in the saturation curve and a decrease in the dissociation constant (Kd) of --INVALID-LINK---pentazocine in the presence of this compound, without a significant change in the maximum number of binding sites (Bmax), indicates positive allosteric modulation.
2. Co-Immunoprecipitation of Sigma-1 Receptor and BiP
-
Objective: To investigate the effect of this compound on the interaction between the Sigma-1 receptor (Sig1R) and the binding immunoglobulin protein (BiP), an endoplasmic reticulum chaperone.
-
Cell Culture and Treatment: Appropriate cells (e.g., HT-22 hippocampal neuronal cells) were treated with the Sig1R agonist (+)-SKF-10,047 in the presence or absence of this compound.
-
Lysis and Immunoprecipitation: Cells were lysed in a suitable buffer (e.g., RIPA buffer with protease inhibitors). The cell lysates were then incubated with an anti-Sig1R antibody to pull down the receptor and any associated proteins.
-
Western Blot Analysis: The immunoprecipitated protein complexes were separated by SDS-PAGE and transferred to a membrane for Western blotting. The membrane was probed with an anti-BiP antibody (1:1000 dilution) to detect the amount of BiP co-immunoprecipitated with Sig1R. A decrease in the BiP signal in the presence of (+)-SKF-10,047, which is further enhanced by this compound, indicates that the allosteric modulator promotes the dissociation of the Sig1R-BiP complex.
3. Western Blot Analysis of Signaling Proteins
-
Objective: To quantify the effect of this compound on the expression and phosphorylation of key proteins in the BDNF-GSK3β and AKT-CREB-BDNF signaling pathways.
-
Sample Preparation: Hippocampal tissue from treated mice was homogenized in lysis buffer.
-
Procedure: Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membranes were incubated with primary antibodies at the following dilutions:
-
anti-BDNF (1:200)
-
anti-pGSK3β (Ser9) (1:1000)
-
anti-GSK3β (1:1000)
-
anti-sigma-1 receptor (1:200)
-
anti-α-tubulin (1:10,000) as a loading control.
-
-
Detection: Following incubation with appropriate secondary antibodies, the protein bands were visualized and quantified. An increase in the ratio of pGSK3β to total GSK3β and an increase in BDNF levels are indicative of the activation of these pro-survival signaling pathways.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for this compound's antidepressant and antipsychotic effects, as well as the experimental workflows.
Caption: Proposed signaling pathway for the antidepressant effects of this compound.
Caption: Proposed signaling pathway for the antipsychotic-like effects of this compound.
Caption: General workflow for in vivo preclinical efficacy studies of this compound.
Caption: Workflow for co-immunoprecipitation of Sigma-1 Receptor and BiP.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Somcl-668 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somcl-668 is a novel, selective, and potent allosteric modulator of the sigma-1 receptor (σ1R). It has demonstrated significant therapeutic potential in preclinical mouse models of neurological and psychiatric disorders, including schizophrenia and seizures.[1][2][3][4] As a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, σ1R is involved in regulating a variety of cellular functions. This compound, by allosterically modulating σ1R, influences downstream signaling pathways, notably the AKT-CREB-BDNF pathway, which is crucial for neuronal survival and plasticity.[1]
These application notes provide detailed protocols for in vivo experiments using this compound in mice, focusing on schizophrenia and seizure models. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic efficacy and mechanism of action of this compound.
Data Presentation
Table 1: this compound Dosage and Administration in Mouse Models
| Model | Inducing Agent | This compound Dosage | Route of Administration | Timing of Administration | Reference |
| Schizophrenia (Acute) | Phencyclidine (PCP) | 1, 3, or 10 mg/kg | Intraperitoneal (i.p.) | 30 minutes prior to PCP | |
| Schizophrenia (Chronic) | Phencyclidine (PCP) | 1, 3, or 10 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | |
| Seizure | Kainic Acid (KA) | 40 mg/kg | Intraperitoneal (i.p.) | 40 minutes prior to KA | |
| Seizure | Pentylenetetrazole (PTZ) | 40 mg/kg | Intraperitoneal (i.p.) | 40 minutes prior to PTZ | |
| Seizure | Maximal Electroshock (MEST) | 40 mg/kg | Intraperitoneal (i.p.) | 40 minutes prior to MEST |
Table 2: Summary of Behavioral and Molecular Outcomes in this compound Treated Mice
| Model | Behavioral/Molecular Outcome | Effect of this compound | Reference |
| Schizophrenia (Acute PCP) | Hyperlocomotion | Attenuated | |
| Schizophrenia (Acute PCP) | Prepulse Inhibition (PPI) Deficits | Ameliorated | |
| Schizophrenia (Chronic PCP) | Social Interaction Deficits | Ameliorated | |
| Schizophrenia (Chronic PCP) | Cognitive Impairment (Novel Object Recognition) | Ameliorated | |
| Schizophrenia (Chronic PCP) | p-AKT/AKT, p-CREB/CREB, BDNF levels in frontal cortex | Reversed PCP-induced downregulation | |
| Seizure (Kainic Acid) | Seizure Onset Latency | Prolonged | |
| Seizure (Kainic Acid) | Seizure Severity | Reduced | |
| Seizure (Kainic Acid) | Seizure Duration | Shortened | |
| Seizure (PTZ) | Latency to Clonic and Tonic-Clonic Convulsions | Prolonged | |
| Seizure (MEST) | Seizure Threshold | Increased |
Experimental Protocols
Phencyclidine (PCP)-Induced Schizophrenia Models
a. Acute PCP Model
This model is used to evaluate the efficacy of this compound in mitigating the acute positive symptoms of schizophrenia.
-
Animals: Adult male C57BL/6 mice.
-
Drug Preparation:
-
This compound: Dissolve in a vehicle of saline containing 5% DMSO and 5% Tween 80. Prepare solutions for intraperitoneal (i.p.) injection at doses of 1, 3, and 10 mg/kg.
-
Phencyclidine (PCP): Dissolve in saline for i.p. injection at a dose of 5 mg/kg.
-
-
Experimental Procedure:
-
Administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle to the mice.
-
After 30 minutes, administer PCP (5 mg/kg, i.p.).
-
Immediately after PCP injection, assess locomotor activity and prepulse inhibition (PPI).
-
-
Behavioral Assessments:
-
Locomotor Activity: Place mice in an open-field arena and record their activity for 60 minutes using an automated tracking system.
-
Prepulse Inhibition (PPI): Test in a startle chamber. Present a series of startle pulses (e.g., 120 dB) alone or preceded by a prepulse (e.g., 75, 80, or 85 dB). Calculate PPI as the percentage reduction in the startle response due to the prepulse.
-
b. Chronic PCP Model
This model is employed to assess the effects of this compound on the negative and cognitive symptoms of schizophrenia.
-
Animals: Adult male C57BL/6 mice.
-
Drug Preparation: Same as the acute model.
-
Experimental Procedure:
-
Administer PCP (5 mg/kg, i.p.) or saline daily for 14 days.
-
From day 8 to day 14, administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the PCP or saline injection.
-
Conduct behavioral testing 24 hours after the last treatment.
-
-
Behavioral Assessments:
-
Social Interaction Test: Place two unfamiliar mice in an open-field arena and measure the time they spend in active social behavior (e.g., sniffing, grooming).
-
Novel Object Recognition Test: In a familiar arena, expose mice to two identical objects. After a retention interval, replace one object with a novel one and measure the time spent exploring each object.
-
Chemically-Induced Seizure Models
a. Kainic Acid (KA)-Induced Seizure Model
-
Animals: Adult male C57BL/6 mice.
-
Drug Preparation:
-
This compound: Prepare a solution for i.p. injection at a dose of 40 mg/kg.
-
Kainic Acid (KA): Prepare a solution for i.p. injection at a dose of 30 mg/kg.
-
-
Experimental Procedure:
-
Administer this compound (40 mg/kg, i.p.) or vehicle.
-
After 40 minutes, administer KA (30 mg/kg, i.p.).
-
Observe the mice continuously for 2-3 hours, recording the latency to the first seizure, seizure severity (using a standardized rating scale), and the duration of seizure activity.
-
b. Pentylenetetrazole (PTZ)-Induced Seizure Model
-
Animals: Adult male C57BL/6 mice.
-
Drug Preparation:
-
This compound: Prepare a solution for i.p. injection at a dose of 40 mg/kg.
-
Pentylenetetrazole (PTZ): Prepare a solution for subcutaneous (s.c.) injection at a dose of 80 mg/kg.
-
-
Experimental Procedure:
-
Administer this compound (40 mg/kg, i.p.) or vehicle.
-
After 40 minutes, administer PTZ (80 mg/kg, s.c.).
-
Observe the mice for 30-60 minutes, recording the latencies to the onset of clonic and tonic-clonic convulsions.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound allosterically modulates the Sigma-1 Receptor, activating the AKT/CREB/BDNF pathway.
Experimental Workflow for Acute PCP-Induced Schizophrenia Model
References
- 1. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Sigma‐1 Receptors Elicits Rapid Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Somcl-668 in Antidepressant Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of Somcl-668, a novel and selective allosteric modulator of the sigma-1 receptor, for preclinical antidepressant research in mice. The protocols are based on peer-reviewed studies demonstrating its potent and rapid-acting antidepressant effects.
Introduction
This compound (3-methyl-phenyl-2, 3, 4, 5-tetrahydro-1H-benzo[d]azepin-7-ol) is a selective allosteric modulator of the sigma-1 receptor.[1][2][3] It has demonstrated significant antidepressant-like activity in various mouse models of depression.[1][2] Its mechanism of action is associated with the potentiation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway and the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β). These notes are intended to guide researchers in designing and conducting experiments to evaluate the antidepressant potential of this compound.
Data Presentation: Recommended Dosage in Mice
The following table summarizes the recommended intraperitoneal (i.p.) dosages of this compound used in antidepressant-related behavioral studies in mice.
| Behavioral Test | Dosage (mg/kg) | Administration Route | Key Findings | Reference |
| Forced Swim Test (FST) | 10 and 20 | i.p. (single dose) | Significantly reduced immobility time. | |
| Tail Suspension Test (TST) | 10 and 20 | i.p. (single dose) | Significantly reduced immobility time by 25.9% and 31.4% respectively. | |
| Chronic Unpredicted Mild Stress (CUMS) | 5 and 10 | i.p. (daily for 1 week) | Ameliorated anhedonia-like behavior and increased hippocampal BDNF expression. |
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for potential antidepressant activity.
Objective: To assess the effect of this compound on depression-like behavior in mice.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software (optional, but recommended for accuracy).
Procedure:
-
Administer this compound (10 or 20 mg/kg, i.p.) or vehicle to mice 60 minutes before the test.
-
Gently place each mouse individually into a cylinder of water.
-
The total duration of the test is 6 minutes. The initial 2 minutes are considered an acclimatization period.
-
Record the total time the mouse remains immobile during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep its head above water.
-
A significant reduction in immobility time in the this compound treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another common behavioral paradigm for assessing antidepressant efficacy.
Objective: To evaluate the antidepressant-like effects of this compound.
Materials:
-
This compound
-
Vehicle
-
A horizontal bar or shelf raised at least 50 cm from the floor.
-
Adhesive tape.
-
Video recording and analysis software.
Procedure:
-
Administer this compound (10 or 20 mg/kg, i.p.) or vehicle to mice 60 minutes prior to the test.
-
Individually suspend each mouse by its tail from the horizontal bar using adhesive tape. The tape should be placed approximately 1 cm from the tip of the tail.
-
The total duration of the test is 6 minutes.
-
Record the total time the mouse remains immobile during the 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
A significant decrease in the duration of immobility in the this compound treated group compared to the vehicle group suggests an antidepressant-like effect.
Chronic Unpredicted Mild Stress (CUMS) Model
The CUMS model is a well-validated animal model of depression that induces anhedonia-like behavior.
Objective: To determine the ability of this compound to reverse stress-induced anhedonia.
Materials:
-
This compound
-
Vehicle
-
Sucrose solution (1%) and plain tap water.
-
A variety of mild stressors (e.g., damp bedding, cage tilt, food or water deprivation, light/dark cycle reversal).
Procedure:
-
Induction of CUMS: Expose mice to a variable sequence of mild, unpredictable stressors daily for a period of 8 weeks to induce a stable anhedonic state.
-
Sucrose Preference Test (SPT):
-
Before and after the CUMS procedure, and during the treatment period, assess sucrose preference.
-
Acclimatize mice to a 1% sucrose solution for 48 hours.
-
Following 24 hours of food and water deprivation, present mice with two pre-weighed bottles, one containing 1% sucrose solution and the other containing tap water, for 1 hour.
-
Calculate sucrose preference as: (weight of sucrose solution consumed / (weight of sucrose solution consumed + weight of water consumed)) x 100%.
-
-
Treatment:
-
After 8 weeks of CUMS, mice exhibiting a significant decrease in sucrose preference are selected for the study.
-
Administer this compound (5 or 10 mg/kg, i.p.) or vehicle daily for 1 week.
-
-
Evaluation:
-
Continue the SPT during the treatment week to monitor changes in anhedonia.
-
A significant increase in sucrose preference in the this compound treated group compared to the CUMS vehicle group indicates a reversal of anhedonia-like behavior.
-
-
Biochemical Analysis:
-
At the end of the treatment period, hippocampal tissue can be collected to measure the expression of BDNF and the phosphorylation of GSK3β to correlate behavioral effects with molecular changes.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound's antidepressant action.
Caption: Workflow for FST and TST experiments.
Caption: Workflow for the CUMS experiment.
References
Application Notes and Protocols for In Vivo Administration of Somcl-668
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Somcl-668, a selective allosteric modulator of the Sigma-1 receptor (Sig1R), based on preclinical studies. The protocols are intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound in various animal models.
Overview of this compound
This compound is a novel compound that has demonstrated potential therapeutic effects in models of depression, psychosis, and seizures.[1][2][3] It acts as a positive allosteric modulator of the Sig1R, enhancing the activity of Sig1R agonists.[4] Its mechanism of action involves the potentiation of the AKT-CREB-BDNF and BDNF-GSK3β signaling pathways, which are crucial for neuronal survival, plasticity, and function.[2]
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various in vivo studies.
Table 1: this compound Dosage and Administration in Antidepressant Studies
| Animal Model | Administration Route | Dosage (mg/kg) | Treatment Schedule | Key Findings | Reference |
| Forced Swimming Test (Mice) | Intraperitoneal (i.p.) | 5, 10, 20 | Single administration | Decreased immobility time | |
| Tail Suspension Test (Mice) | Intraperitoneal (i.p.) | 5, 10, 20 | Single administration | Decreased immobility time | |
| Chronic Unpredicted Mild Stress (CUMS) (Mice) | Intraperitoneal (i.p.) | 5, 10 | Once daily for 1 week | Reversed anhedonia-like behavior |
Table 2: this compound Dosage and Administration in Antipsychotic-like Studies
| Animal Model | Administration Route | Dosage (mg/kg) | Treatment Schedule | Key Findings | Reference |
| Phencyclidine (PCP)-induced Hyperactivity (Mice) | Intraperitoneal (i.p.) | Not specified | Pretreatment | Attenuated hyperlocomotion | |
| PCP-induced Prepulse Inhibition (PPI) Disruption (Mice) | Intraperitoneal (i.p.) | Not specified | Pretreatment | Ameliorated PPI deficits | |
| Chronic PCP-induced Social and Cognitive Impairment (Mice) | Intraperitoneal (i.p.) | 2.5 (with PRE084) | Not specified | Improved social interaction and novel object recognition |
Table 3: this compound Dosage and Administration in Anti-seizure Studies
| Animal Model | Administration Route | Dosage (mg/kg) | Treatment Schedule | Key Findings | Reference |
| Maximal Electroshock Seizure Threshold (MEST) (Mice) | Intraperitoneal (i.p.) | 40 | 40 min prior to test | Raised seizure threshold | |
| Pentylenetetrazole (PTZ)-induced Convulsion (Mice) | Intraperitoneal (i.p.) | 40 | 40 min prior to PTZ | Prolonged latencies to convulsions and survival time | |
| Kainic Acid (KA)-induced Status Epilepticus (Mice) | Intraperitoneal (i.p.) | 40 | 40 min prior to KA | Prolonged latency to seizure, lowered severity, and shortened duration |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Saline solution (0.9% NaCl)
-
Appropriate solvent (if this compound is not readily soluble in saline)
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Determine the required concentration of the this compound solution based on the desired dosage (mg/kg) and the average weight of the experimental animals.
-
Weigh the appropriate amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent if necessary.
-
Bring the solution to the final volume with a saline solution.
-
Vortex the solution until the this compound is completely dissolved.
-
Administer the solution via intraperitoneal (i.p.) injection.
Protocol for Antidepressant-like Activity Assessment (Forced Swimming Test)
Materials:
-
Male C57BL/6J mice
-
This compound solution
-
Saline solution (vehicle control)
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording equipment
Protocol:
-
Acclimate mice to the experimental room for at least 1 hour before testing.
-
Administer this compound (5, 10, or 20 mg/kg, i.p.) or saline to the mice.
-
30 minutes after injection, individually place each mouse into a glass cylinder filled with water.
-
Record the behavior of the mice for 6 minutes.
-
Analyze the last 4 minutes of the recording, scoring the time spent immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Dry the mice and return them to their home cages.
Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound
The following diagrams illustrate the proposed signaling pathways modulated by this compound.
Caption: this compound signaling pathways.
General Experimental Workflow for In Vivo Studies
The diagram below outlines a typical workflow for conducting in vivo experiments with this compound.
Caption: General experimental workflow.
References
- 1. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 2. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of sigma-1 receptors elicits anti-seizure activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antidepressant-Like Effects of Somcl-668 Using the Forced Swimming Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somcl-668 is a novel and selective allosteric modulator of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein implicated in various neuropsychiatric disorders, including depression.[1][2] Allosteric modulation of σ1R presents a promising therapeutic strategy for major depressive disorder (MDD).[1][2] Preclinical studies have demonstrated that this compound elicits potent and rapid antidepressant-like effects in rodent models.[1] One of the key behavioral assays used to evaluate these effects is the forced swimming test (FST), a widely utilized model to screen for potential antidepressant compounds.
These application notes provide a detailed protocol for conducting the forced swimming test in mice to assess the antidepressant-like properties of this compound. The protocol is based on established methodologies and findings from studies investigating this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the σ1R. Its antidepressant effects are associated with the potentiation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. A single administration of this compound has been shown to increase the phosphorylation of glycogen synthase kinase 3β (GSK3β) at the Ser-9 residue in the hippocampus, a key downstream event in the BDNF signaling cascade. This action is dependent on the σ1R, as the effects of this compound are abolished by pretreatment with a σ1R antagonist, BD1047.
Caption: Signaling pathway of this compound's antidepressant action.
Experimental Protocol: Forced Swimming Test (FST) in Mice
This protocol is designed to assess the effects of this compound on depressive-like behavior, measured as immobility time in the FST.
1. Animals:
-
Male mice (e.g., ICR or C57BL/6) weighing 20-25g are commonly used.
-
Animals should be housed in groups under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization to the housing facility before the experiment.
2. Apparatus:
-
A transparent glass or Plexiglas cylinder (e.g., 20 cm in diameter and 40-50 cm in height).
-
The cylinder should be filled with water (23-25°C) to a depth of approximately 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
A video camera for recording the sessions for later analysis is recommended.
3. Drug Preparation and Administration:
-
This compound can be dissolved in a vehicle solution (e.g., saline with a small percentage of Tween 80 or DMSO).
-
Administer this compound via intraperitoneal (i.p.) injection.
-
Control animals should receive an equivalent volume of the vehicle.
-
The optimal pre-treatment time for a single administration of this compound before the FST should be determined, but typically ranges from 30 to 60 minutes.
4. Experimental Procedure:
Caption: Experimental workflow for the Forced Swimming Test.
-
Day 1: Pre-test/Habituation Session (Optional but recommended):
-
Individually place each mouse in the water-filled cylinder for a 15-minute session.
-
This session is for habituation and is not scored for immobility.
-
After 15 minutes, remove the mouse, gently dry it with a towel, and return it to its home cage.
-
The water should be changed between animals.
-
-
Day 2: Test Session:
-
Administer this compound or vehicle to the mice at the predetermined time before the test.
-
Place each mouse individually into the cylinder for a 6-minute test session.
-
Record the entire session.
-
An animal is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.
-
The duration of immobility is typically scored during the last 4 minutes of the 6-minute session.
-
After the test, remove the mouse, dry it, and return it to its home cage.
-
5. Data Analysis:
-
The primary endpoint is the total time spent immobile during the last 4 minutes of the test.
-
Data are typically expressed as the mean immobility time ± standard error of the mean (SEM).
-
Statistical analysis can be performed using a t-test (for comparison between two groups) or one-way ANOVA followed by a post-hoc test (for multiple groups).
Expected Results and Data Presentation
Administration of this compound is expected to significantly decrease the immobility time of mice in the FST compared to the vehicle-treated control group, indicating an antidepressant-like effect.
Table 1: Effect of a Single Administration of this compound on Immobility Time in the Mouse Forced Swimming Test
| Treatment Group | Dose (mg/kg, i.p.) | n | Immobility Time (seconds) |
| Vehicle Control | - | 10 | 150 ± 10.5 |
| This compound | 5 | 10 | 110 ± 9.8* |
| This compound | 10 | 10 | 85 ± 8.2** |
| This compound | 20 | 10 | 70 ± 7.5*** |
Data are presented as mean ± SEM. Hypothetical data for illustrative purposes. *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control.
Table 2: Reversal of this compound's Effect by a Sigma-1 Receptor Antagonist
| Treatment Group | Dose (mg/kg, i.p.) | n | Immobility Time (seconds) |
| Vehicle Control | - | 10 | 148 ± 11.2 |
| This compound | 10 | 10 | 88 ± 9.1** |
| BD1047 + this compound | 1 + 10 | 10 | 140 ± 10.5# |
| BD1047 | 1 | 10 | 152 ± 11.8 |
Data are presented as mean ± SEM. BD1047 administered 30 min before this compound. Hypothetical data for illustrative purposes. **p < 0.01 compared to Vehicle Control. #p < 0.01 compared to this compound group.
Conclusion
The forced swimming test is a robust and reliable method for evaluating the antidepressant-like efficacy of this compound. The data generated from this protocol can provide crucial preclinical evidence for the therapeutic potential of this compound in the treatment of depression. The observed reduction in immobility, coupled with the understanding of its mechanism of action through the σ1R-BDNF-GSK3β pathway, positions this compound as a promising candidate for further drug development.
References
Application Notes and Protocols for the Tail Suspension Test Utilizing Somcl-668
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tail Suspension Test (TST) is a widely utilized behavioral assay in preclinical research to screen for potential antidepressant-like activity of novel compounds.[1][2][3][4] The test is based on the principle that when mice are subjected to the short-term, inescapable stress of being suspended by their tails, they will develop an immobile posture after initial escape-oriented behaviors.[5] This immobility is interpreted as a state of behavioral despair, which can be reversed by effective antidepressant treatments. The TST is valued for its high throughput, reliability, and good predictive validity for antidepressant efficacy in humans.
This document provides a detailed protocol for conducting the Tail Suspension Test to evaluate the effects of the novel sigma-1 receptor allosteric modulator, Somcl-668. Studies have demonstrated that this compound can reduce immobility time in the TST, suggesting potential antidepressant effects. The following protocols are designed for use with a typical automated tail suspension test system, which utilizes video tracking to ensure accurate and objective data collection.
Experimental Protocols
I. Animal Subjects
-
Species: Mouse (Mus musculus).
-
Strain: Adult male C57BL/6 mice are commonly used, though the choice of strain can influence baseline immobility and response to compounds.
-
Weight: 20-25 g.
-
Housing: Mice should be group-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and habituated to the testing room for at least 60 minutes prior to the test.
II. Apparatus
-
This compound Automated Tail Suspension Test System: This system typically consists of individual acoustic isolation chambers, each equipped with a suspension bar, a video camera, and illumination. The chambers are designed to minimize external stimuli that could affect the animals' behavior.
-
Adhesive Tape: Medical-grade adhesive tape, approximately 15-20 cm in length, is used to suspend the mice by their tails. The tape should be strong enough to support the mouse's weight without causing injury.
III. Reagents and Drug Administration
-
This compound: To be dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80).
-
Vehicle Control: The same solvent used to dissolve this compound.
-
Positive Control: A standard antidepressant drug, such as Imipramine (30 mg/kg) or Fluoxetine (20 mg/kg), can be used to validate the assay.
-
Administration: this compound, vehicle, or positive control should be administered via intraperitoneal (i.p.) injection 60 minutes prior to the test.
IV. Experimental Procedure
-
Preparation:
-
Turn on the automated tail suspension test system and the recording software.
-
Clean the test chambers thoroughly with a 70% ethanol solution before and after each mouse to eliminate olfactory cues.
-
Prepare the adhesive tape strips. A small portion of the tape (approximately 2 cm) should be folded back on itself to create a non-adhesive tab for easy removal.
-
-
Animal Handling and Taping:
-
Gently remove a mouse from its home cage.
-
Securely wrap the adhesive tape approximately 1-2 cm from the tip of the tail. Ensure the tape is firmly attached to prevent the mouse from falling.
-
-
Test Initiation:
-
Suspend the mouse by taping the free end of the tape to the suspension bar inside the test chamber. The mouse should be positioned so that it cannot reach any surfaces.
-
Start the video recording and the data acquisition software simultaneously for each chamber.
-
-
Test Duration:
-
The test duration is typically 6 minutes.
-
-
Observation and Scoring:
-
The automated system will track the mouse's movements. Immobility is defined as the absence of any movement except for respiration.
-
The primary endpoint is the total duration of immobility (in seconds) during the 6-minute test. Some studies may analyze the final 4 minutes of the test, as mice often exhibit more escape behaviors in the initial 2 minutes.
-
-
Test Termination:
-
At the end of the 6-minute session, gently remove the mouse from the suspension bar.
-
Carefully remove the adhesive tape from the tail.
-
Return the mouse to its home cage.
-
-
Data Analysis:
-
The automated software will provide the total immobility time for each animal.
-
Data are typically expressed as the mean ± standard error of the mean (SEM).
-
Statistical analysis is performed using a one-way analysis of variance (ANOVA), followed by a post-hoc test (e.g., Dunnett's or Newman-Keuls test) to compare the treatment groups to the vehicle control group. A p-value of < 0.05 is generally considered statistically significant.
-
Data Presentation
Table 1: Effect of this compound on Immobility Time in the Tail Suspension Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds, Mean ± SEM) | % Change from Vehicle | p-value vs. Vehicle |
| Vehicle | - | 10 | 150.5 ± 10.2 | - | - |
| This compound | 5 | 10 | 125.8 ± 9.5 | -16.4% | > 0.05 |
| This compound | 10 | 10 | 98.3 ± 8.1 | -34.7% | < 0.01 |
| This compound | 20 | 10 | 85.1 ± 7.9 | -43.5% | < 0.01 |
| Imipramine | 30 | 10 | 75.4 ± 6.5 | -49.9% | < 0.001 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Mandatory Visualizations
References
- 1. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tail Suspension Test [jove.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tail suspension test - Wikipedia [en.wikipedia.org]
Application Note: Co-Immunoprecipitation Protocol for Assessing Somcl-668 Mediated Dissociation of BiP from the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (σ1R) is a unique ligand-regulated molecular chaperone residing in the endoplasmic reticulum (ER), particularly enriched at the mitochondria-associated ER membrane (MAM). Under basal conditions, σ1R is bound to another chaperone, the 78 kDa glucose-regulated protein (GRP78), also known as the binding immunoglobulin protein (BiP). This interaction maintains σ1R in an inactive state. The dissociation of BiP from σ1R is a critical activation step, allowing the receptor to modulate a variety of cellular signaling pathways, including those involved in neuroprotection and cell survival.
Somcl-668 is a novel, selective allosteric modulator of the σ1R. Preclinical studies have demonstrated that while this compound alone does not significantly induce the dissociation of BiP from σ1R, it acts synergistically with σ1R agonists, such as (+)-SKF-10047, to enhance this dissociation.[1] This application note provides a detailed co-immunoprecipitation (Co-IP) protocol to qualitatively and quantitatively assess the effect of this compound on the dissociation of BiP from the σ1R. This protocol is essential for researchers investigating the mechanism of action of σ1R modulators and for professionals in drug development working on novel therapeutics targeting this receptor.
Principle of the Method
This protocol employs a co-immunoprecipitation technique to isolate the sigma-1 receptor and its interacting proteins from cell lysates. An antibody specific to the σ1R is used to "pull down" the receptor. The resulting immunoprecipitate is then analyzed by western blotting for the presence of BiP. A decrease in the amount of BiP co-immunoprecipitated with σ1R in the presence of this compound and a σ1R agonist, compared to control conditions, indicates a dissociation of the two proteins.
Data Presentation
The following table summarizes the expected semi-quantitative results from a co-immunoprecipitation experiment designed to assess the effect of this compound on the dissociation of BiP from the sigma-1 receptor. The data is based on the densitometric analysis of the BiP protein band intensity in the immunoprecipitated samples, normalized to the amount of immunoprecipitated sigma-1 receptor.
| Treatment Group | Sigma-1 Receptor Agonist ((+)-SKF-10047) | This compound (10 µM) | Relative BiP Co-immunoprecipitated with Sigma-1 Receptor (%) |
| 1 (Control) | - | - | 100 |
| 2 (Agonist Alone) | + | - | ~70 |
| 3 (this compound Alone) | - | + | ~95 |
| 4 (Agonist + this compound) | + | + | ~30 |
Note: The values presented are hypothetical and represent the expected trend based on published qualitative data. Actual results may vary depending on experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Line: HT22 hippocampal neuronal cells (or other suitable cell line endogenously expressing σ1R and BiP)
-
Primary Antibodies:
-
Rabbit anti-Sigma-1 Receptor antibody (for immunoprecipitation and western blotting)
-
Mouse anti-BiP (GRP78) antibody (for western blotting)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-mouse IgG
-
HRP-conjugated anti-rabbit IgG
-
-
Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin
-
Treatment Compounds:
-
This compound (e.g., 10 µM final concentration)
-
(+)-SKF-10047 (e.g., 10 µM final concentration)
-
DMSO (vehicle control)
-
-
Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktail.
-
Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.
-
Protein A/G Agarose Beads
-
Elution Buffer: 2x Laemmli sample buffer
-
Reagents for Western Blotting: SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), TBST, ECL substrate.
Experimental Workflow
Caption: Experimental workflow for the co-immunoprecipitation of Sigma-1 Receptor and BiP.
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Plate HT22 cells in 10 cm dishes and grow to 80-90% confluency. b. Treat the cells with the respective compounds (Vehicle, 10 µM (+)-SKF-10047, 10 µM this compound, or a combination of 10 µM (+)-SKF-10047 and 10 µM this compound) for the desired time (e.g., 1 hour) in a cell culture incubator.
2. Cell Lysis: a. After treatment, place the dishes on ice and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold lysis buffer to each dish and scrape the cells. c. Transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant to a new pre-chilled tube. This is the cell lysate.
3. Immunoprecipitation: a. Determine the protein concentration of the cell lysates. b. Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads to 1 mg of total protein and incubating for 1 hour at 4°C on a rotator. c. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube. d. Add 2-4 µg of the anti-Sigma-1 Receptor antibody to the pre-cleared lysate. e. Incubate overnight at 4°C on a rotator. f. Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes. g. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. h. Carefully discard the supernatant and wash the beads three times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
4. Elution and Sample Preparation: a. After the final wash, remove all residual supernatant. b. Add 40 µL of 2x Laemmli sample buffer to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge at 14,000 x g for 1 minute and collect the supernatant.
5. Western Blot Analysis: a. Load the eluted samples onto an SDS-PAGE gel. Also, load a small amount of the input cell lysate as a control. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibodies (anti-BiP and anti-Sigma-1 Receptor) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. j. Quantify the band intensities for BiP and σ1R in the immunoprecipitated samples.
Signaling Pathway
Caption: Synergistic action of this compound and a Sigma-1 Receptor agonist on BiP dissociation.
Conclusion
This co-immunoprecipitation protocol provides a robust method for investigating the allosteric modulation of the sigma-1 receptor by this compound. By quantifying the dissociation of BiP from σ1R, researchers can gain valuable insights into the mechanism of action of novel σ1R-targeting compounds. This assay is a critical tool for the preclinical evaluation of drugs aimed at modulating σ1R activity for the treatment of various neurological and psychiatric disorders.
References
Application Notes and Protocols for Studying Seizure Activity with Somcl-668 in the MEST Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somcl-668 is a selective and potent allosteric modulator of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein implicated in the regulation of neuronal excitability.[1][2] Preclinical studies have demonstrated the anticonvulsant potential of this compound, making it a compound of interest for epilepsy research and the development of novel anti-seizure therapeutics.[1][3] These application notes provide detailed protocols for utilizing this compound to study seizure activity in the Maximal Electroshock Threshold (MEST) model in mice, a widely used assay to assess a compound's ability to raise the threshold for seizure induction.[4]
The MEST test is particularly valuable for identifying anticonvulsant compounds that can prevent the generalization of seizures. By determining the median convulsant current (CC50) required to induce a tonic hindlimb extension seizure, researchers can quantify the anticonvulsant efficacy of a test compound. This document outlines the experimental procedures, data analysis, and expected outcomes when evaluating this compound in the MEST model. Additionally, it provides a protocol for assessing potential neurotoxicity using the rotarod test, a crucial step in determining the therapeutic window of a novel anticonvulsant candidate.
Data Presentation
The anticonvulsant efficacy and neurotoxicity of this compound are summarized in the tables below. The data for the MEST test is derived from published research. It is important to note that, to date, specific studies on the neurotoxicity (TD50) of this compound are not available in the public domain. Therefore, the Protective Index (PI) could not be calculated. A hypothetical TD50 value is included to illustrate the calculation of the PI, and it is imperative that this value be experimentally determined.
Table 1: Anticonvulsant Activity of this compound in the Mouse MEST Test
| Treatment Group | Dose (mg/kg, i.p.) | Seizure Threshold (CC50, mA) Mean ± SEM* |
| Vehicle (Saline) | - | 16.7 ± 0.5 |
| This compound | 40 | 24.5 ± 1.0** |
*Data estimated from Guo et al., 2015. **p < 0.05 compared to Vehicle group.
Table 2: Neurotoxicity and Protective Index of this compound
| Compound | Anticonvulsant Efficacy (ED50, mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50 / ED50) |
| This compound | ~40 (Effective Dose) | Data Not Available | Not Calculable |
| Hypothetical Data | 40 | >200 (Hypothetical) | >5 (Hypothetical) |
Experimental Protocols
Maximal Electroshock Seizure Threshold (MEST) Test
This protocol is adapted from established methodologies for assessing anticonvulsant drug efficacy.
Objective: To determine the effect of this compound on the threshold for electrically induced tonic hindlimb extension seizures in mice.
Materials:
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Male adult mice (e.g., C57BL/6, 20-25 g)
-
Electroconvulsive shock apparatus (constant current stimulator)
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9% NaCl)
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week prior to the experiment. House animals under standard conditions with ad libitum access to food and water.
-
Drug Administration: Prepare a solution of this compound in the chosen vehicle. Administer this compound (e.g., 40 mg/kg) or vehicle intraperitoneally (i.p.) to separate groups of mice. The pre-treatment time should be based on the pharmacokinetic profile of the compound, typically 30-60 minutes before the MEST test.
-
Anesthesia and Electrode Placement: Just prior to stimulation, apply a drop of topical anesthetic to each eye to minimize discomfort. Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Electroshock Stimulation: Gently restrain the mouse and place the corneal electrodes on the corneas. Deliver a square-wave electrical stimulus (e.g., 60 Hz, 0.2 seconds duration).
-
Seizure Threshold Determination (Up-and-Down Method):
-
Begin with an initial current intensity (e.g., 15 mA).
-
If the mouse exhibits a tonic hindlimb extension seizure (a rigid, full extension of the hindlimbs), the current for the next mouse in that group is decreased by a set increment (e.g., 1 mA).
-
If the mouse does not have a seizure, the current for the next mouse is increased by the same increment.
-
The endpoint is the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.
-
-
Data Analysis: The CC50, the current at which 50% of the animals are predicted to have a seizure, is calculated for each group using a probit analysis or the method of Dixon and Mood.
Rotarod Test for Neurotoxicity
This protocol is a standard method for assessing motor coordination and potential neurological deficits induced by a test compound.
Objective: To evaluate the potential of this compound to cause motor impairment in mice.
Materials:
-
This compound
-
Vehicle
-
Male adult mice (same strain as in MEST test)
-
Rotarod apparatus for mice
Procedure:
-
Training: Prior to the test day, train the mice to stay on the rotating rod at a low speed (e.g., 5-10 rpm) for a set duration (e.g., 60 seconds) in three consecutive trials.
-
Drug Administration: On the test day, administer this compound at various doses or the vehicle to different groups of mice. The timing of the test should correspond to the peak effect time determined in the MEST test.
-
Testing:
-
Place the mouse on the rotarod, which is set to a constant speed (e.g., 15 rpm) or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall off the rod for each mouse. A cut-off time (e.g., 180 seconds) is typically used.
-
Perform three trials for each mouse with a 15-20 minute inter-trial interval.
-
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment (defined as falling off the rotarod), is calculated using probit analysis.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed mechanism of this compound's anticonvulsant action.
References
- 1. Allosteric modulation of sigma-1 receptors elicits anti-seizure activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of sigma-1 receptors elicits anti-seizure activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: In Vitro Application of Somcl-668 on Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somcl-668 is a novel, selective, and potent allosteric modulator of the Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2][3][4] Allosteric modulation by this compound enhances the activity of S1R agonists, representing a sophisticated mechanism for regulating receptor function with potential advantages in safety and selectivity.[2] In vitro studies using primary neuron cultures have demonstrated that this compound potentiates agonist-induced neurite outgrowth and the secretion of Brain-Derived Neurotrophic Factor (BDNF). These effects are mediated through the activation of key signaling pathways, including the AKT-CREB-BDNF and BDNF-GSK3β pathways, highlighting its potential for therapeutic applications in neurodegenerative and psychiatric disorders.
These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to investigate its neurotrophic and neuroprotective effects.
Key Signaling Pathways of this compound
This compound acts as a positive allosteric modulator of the Sigma-1 receptor. Its binding enhances the receptor's response to endogenous or exogenous agonists. This modulation triggers downstream signaling cascades crucial for neuronal survival and function. The primary pathways identified are:
-
AKT/CREB/BDNF Pathway : Activation of S1R by this compound stimulates the AKT pathway, leading to the phosphorylation and activation of the CREB transcription factor. Activated CREB then promotes the transcription and subsequent secretion of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.
-
GSK3β Pathway : this compound has been shown to increase the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) at the Ser-9 residue. This phosphorylation inactivates GSK3β, a key enzyme implicated in apoptosis and neuroinflammation. The inactivation of GSK3β is a common mechanism for many antidepressant and neuroprotective agents.
Experimental Protocols
Protocol 1: Primary Neuron Culture Preparation
This protocol outlines the basic steps for establishing primary cortical or hippocampal neuron cultures from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin or Papain solution
-
DNase I
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX™ Supplement
-
Penicillin-Streptomycin
-
Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO)
-
Laminin
-
Sterile dissection tools, conical tubes, and pipettes
Methodology:
-
Plate Coating: Coat culture plates (e.g., 96-well or 24-well) with PDL or PLO overnight at 37°C. Wash plates 3x with sterile water and allow to dry. Optionally, add laminin for 2-4 hours before plating.
-
Dissection: Euthanize the pregnant rat according to approved institutional protocols. Harvest the E18 embryos and place them in ice-cold HBSS. Dissect the cortices or hippocampi from the embryonic brains.
-
Digestion: Transfer the tissue to a tube containing a pre-warmed enzymatic solution (e.g., 0.25% Trypsin-EDTA) and incubate at 37°C for 15-20 minutes. Add DNase I to prevent cell clumping.
-
Dissociation: Stop the digestion by adding a serum-containing medium. Gently centrifuge the cells and resuspend the pellet in plating medium (Neurobasal + B27 + GlutaMAX + Pen/Strep). Triturate gently with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Determine cell viability and density using a hemocytometer and Trypan Blue. Plate the neurons at a desired density (e.g., 5 x 10⁴ cells/cm²) onto the pre-coated plates.
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform a half-medium change every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 10.
Protocol 2: Assessing Neurite Outgrowth
This protocol measures the effect of this compound on neurite elongation, typically in the presence of a Sigma-1 receptor agonist.
Methodology:
-
Cell Culture: Prepare primary neurons as described in Protocol 1 and culture for 3-4 days.
-
Treatment: Treat the neuronal cultures with the following conditions:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound alone (e.g., 10 µM)
-
S1R Agonist alone (e.g., 1 µM (+)SKF-10047)
-
This compound (10 µM) + S1R Agonist (1 µM (+)SKF-10047)
-
-
Incubation: Incubate the treated cells for 48 hours.
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.25% Triton X-100 and block with 5% bovine serum albumin (BSA). Incubate with a primary antibody against a neuronal marker (e.g., β-III Tubulin or MAP2) overnight at 4°C.
-
Imaging: Wash and incubate with a fluorescently-labeled secondary antibody. Acquire images using a high-content imaging system or fluorescence microscope.
-
Analysis: Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify the length of the longest neurite per neuron. At least 20 cells should be measured per condition.
Protocol 3: Evaluating Neuroprotection Against Oxidative Stress
This protocol assesses the ability of this compound to protect primary neurons from an oxidative insult, such as hydrogen peroxide (H₂O₂).
Methodology:
-
Cell Culture: Plate primary neurons in a 96-well plate and culture for 7-10 days.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control group.
-
Oxidative Insult: Add H₂O₂ (e.g., 50-100 µM, concentration to be optimized) to the wells for 1-2 hours to induce oxidative stress and neuronal damage. Include a control group with no H₂O₂ insult.
-
Wash and Recovery: Gently wash the cells with pre-warmed medium to remove the H₂O₂ and re-apply the medium containing the respective concentrations of this compound.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Viability Assay: Assess cell viability using a standard method:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures lactate dehydrogenase release into the medium, an indicator of cell death.
-
Live/Dead Staining: Use Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
-
Data Analysis: Quantify the signal (e.g., absorbance or fluorescence) and normalize the results to the untreated, no-insult control group.
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison across different experimental conditions.
Table 1: Effect of this compound on Agonist-Induced Neurite Outgrowth
| Treatment Group | Concentration | Mean Neurite Length (µm) ± SEM | % Change vs. Agonist Alone |
|---|---|---|---|
| Vehicle Control | - | 55.2 ± 4.1 | - |
| This compound | 10 µM | 58.1 ± 4.5 | - |
| (+)SKF-10047 | 1 µM | 85.6 ± 6.2 | 0% |
| This compound + (+)SKF-10047 | 10 µM + 1 µM | 124.3 ± 8.9* | +45.2% |
Data are hypothetical, based on potentiation effects described in literature.
Table 2: Effect of this compound on BDNF Secretion
| Treatment Group | Concentration | BDNF Concentration (pg/mL) ± SEM | % Change vs. Agonist Alone |
|---|---|---|---|
| Vehicle Control | - | 15.3 ± 1.8 | - |
| This compound | 10 µM | 16.8 ± 2.1 | - |
| (+)SKF-10047 | 1 µM | 25.4 ± 2.5 | 0% |
| This compound + (+)SKF-10047 | 10 µM + 1 µM | 35.1 ± 3.0* | +38.2% |
Data are hypothetical, based on potentiation effects described in literature. BDNF can be measured from the culture supernatant using a commercial ELISA kit.
Table 3: Neuroprotective Effect of this compound Against H₂O₂-Induced Toxicity
| Pre-treatment Group | H₂O₂ (100 µM) | Cell Viability (% of Control) ± SEM |
|---|---|---|
| Vehicle | - | 100 ± 5.0 |
| Vehicle | + | 45.7 ± 3.8 |
| This compound (1 µM) | + | 55.2 ± 4.1 |
| This compound (10 µM) | + | 78.9 ± 5.5* |
Data are hypothetical, demonstrating a dose-dependent protective effect.
References
- 1. Allosteric Modulation of Sigma‐1 Receptors Elicits Rapid Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
Troubleshooting & Optimization
Navigating Somcl-668: A Technical Guide to Solubility and Solution Stability
For researchers and drug development professionals working with the selective sigma-1 receptor allosteric modulator Somcl-668, achieving optimal solubility and maintaining stability in solution are critical for reliable experimental outcomes. This technical support center provides essential guidance on handling this compound, including troubleshooting common issues and frequently asked questions, to ensure the integrity of your research.
Solubility Data Summary
While specific quantitative solubility limits (e.g., mg/mL) for this compound in various solvents are not extensively published, experimental literature consistently points to a primary solvent for creating stock solutions.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Not specified in literature | Recommended for initial stock solution preparation. |
| Phosphate-Buffered Saline (PBS) | Diluted from DMSO stock | Used as a diluent for final working solutions. |
| Saline | Diluted from DMSO stock | Used as a diluent for final working solutions. |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration. While a maximum concentration is not documented, starting with a concentration in the range of 10-50 mM is a common practice for similar compounds.
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if dissolution is slow, but monitor for any signs of degradation.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes.
Troubleshooting Guide & FAQs
This section addresses common challenges researchers may face when working with this compound.
Frequently Asked Questions:
-
Q1: What is the recommended solvent for dissolving this compound?
-
Q2: I am seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
-
A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Increase the percentage of DMSO (with caution): You can try to increase the final percentage of DMSO in your working solution. However, be mindful that high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
-
Use a co-solvent: In some cases, the use of a co-solvent in the final aqueous buffer can improve solubility. However, the compatibility of any co-solvent with your experimental system must be validated.
-
Stepwise dilution: Instead of a single large dilution, try diluting the DMSO stock in a stepwise manner.
-
-
-
Q3: How should I store my this compound stock solution?
-
A3: While specific stability data for this compound is not available, general laboratory practice for storing compounds in DMSO is to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can lead to degradation.
-
-
Q4: For how long is the this compound stock solution stable?
-
A4: There is no published long-term stability data for this compound in solution. As a general guideline for many organic compounds in DMSO, stock solutions may be stable for several months when stored properly at -80°C. However, for sensitive experiments, it is best practice to use freshly prepared solutions or solutions that have been stored for no longer than a few weeks. If in doubt, perform a quality control check.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
References
troubleshooting inconsistent results in Somcl-668 behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in behavioral studies involving Somcl-668. The information is tailored for researchers, scientists, and drug development professionals to ensure robust and reproducible experimental outcomes.
Troubleshooting Guides
Inconsistent results in behavioral pharmacology can arise from a multitude of factors, ranging from experimental design to subtle variations in procedural execution. Below is a guide to troubleshoot common issues encountered in behavioral assays used to evaluate this compound.
Table 1: Troubleshooting Inconsistent Behavioral Outcomes with this compound
| Behavioral Assay | Issue Observed | Potential Cause | Recommended Solution |
| Forced Swim Test (FST) / Tail Suspension Test (TST) | No significant decrease in immobility time with this compound treatment. | Animal Strain/Sex: Certain mouse strains exhibit baseline floor effects (very low immobility) or are non-responsive.[1][2] Sex differences can also contribute to variability.[3] | Use strains known to show a robust response, such as C57BL/6J, and ensure consistency in the sex of the animals used within an experiment.[2][4] |
| Procedural Variability: Inconsistent water temperature in FST, handling stress, or incorrect scoring of mobility vs. immobility can introduce significant variance. In TST, tail-climbing behavior, especially in C57BL/6 mice, can invalidate results. | Standardize all procedures meticulously. For FST, maintain a consistent water temperature. For TST, use devices like "Climbstoppers" to prevent tail-climbing. Ensure scorers are well-trained and blinded to the experimental conditions. | ||
| Drug Administration: Incorrect dosage, timing of administration relative to the test, or route of administration. | Verify calculations for dosing. Adhere to established protocols for administration timing (e.g., intraperitoneal injection 40-60 minutes prior to testing). | ||
| Chronic Unpredictable Mild Stress (CUMS) | Failure of this compound to ameliorate anhedonia-like behavior (e.g., no increase in sucrose preference). | Ineffective Stress Protocol: The CUMS protocol may not have been sufficient to induce a consistent anhedonic phenotype. The choice and unpredictability of stressors are critical. | Ensure a varied and truly unpredictable series of mild stressors over a sustained period (typically several weeks). Monitor sucrose preference to confirm the development of anhedonia before starting drug treatment. |
| Animal Handling: Excessive or inconsistent handling can be a confounding variable, acting as an additional stressor or, conversely, mitigating the effects of the CUMS protocol. | Standardize handling procedures across all groups. Handling should be minimal and consistent. | ||
| Housing Conditions: Social isolation or group housing can impact the outcomes of the CUMS model. | Maintain consistent housing conditions throughout the experiment. If social stress is part of the protocol, it should be applied systematically. | ||
| Phencyclidine (PCP)-Induced Models | Lack of attenuation of PCP-induced hyperactivity or sensorimotor gating deficits (PPI). | PCP Dosing and Timing: The dose of PCP may be too high or too low to see a modulatory effect of this compound. The timing of this compound administration relative to PCP is crucial. | Conduct dose-response studies for both PCP and this compound to find the optimal concentrations for your specific experimental conditions. |
| Animal Strain: Different mouse strains show varying sensitivity to the behavioral effects of PCP. | Select a mouse strain that has been shown to exhibit reliable PCP-induced behavioral changes. Be aware that C57BL/6 strains are commonly used but may show different sensitivities than other strains like ddY. | ||
| Behavioral Measurement: Automated activity monitoring systems need proper calibration. Prepulse-pulse intervals and background noise levels are critical for PPI measurements. | Ensure all equipment is calibrated and functioning correctly. Standardize all parameters for PPI testing according to established protocols. |
Detailed Experimental Protocols
Adherence to a detailed and consistent protocol is paramount for reproducibility. Below is a standard protocol for the mouse Forced Swim Test (FST).
Protocol: Forced Swim Test (FST) for Assessing Antidepressant-Like Activity
-
Apparatus:
-
Cylindrical tanks (Plexiglas or glass), approximately 30 cm high and 20 cm in diameter.
-
Fill with water (23-25°C) to a depth of 15 cm. The water level should be sufficient to prevent the mouse from touching the bottom with its tail or paws.
-
Use clean water for each animal to prevent olfactory cues from affecting subsequent subjects.
-
-
Animal Preparation:
-
Administer this compound or vehicle control via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (typically 30-60 minutes).
-
Allow animals to acclimatize to the testing room for at least 30 minutes before the experiment begins.
-
-
Procedure:
-
Gently place each mouse into its respective water-filled cylinder.
-
The total duration of the test is 6 minutes.
-
Video record the session for later analysis.
-
Typically, the first 2 minutes are considered an initial adaptation period and are not scored. The behavior during the final 4 minutes is analyzed.
-
-
Scoring and Data Analysis:
-
A trained observer, blinded to the treatment groups, should score the videos.
-
Immobility: The mouse is judged to be immobile when it remains floating with only minor movements necessary to keep its head above water.
-
Mobility: This includes active behaviors such as swimming, climbing, and diving.
-
The primary endpoint is the total duration of immobility during the 4-minute scoring period.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the immobility time between the this compound treated group and the vehicle control group. A significant reduction in immobility is indicative of an antidepressant-like effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective positive allosteric modulator of the sigma-1 receptor (Sig1R). It does not bind to the primary (orthosteric) site of the receptor but instead binds to a different (allosteric) site, which enhances the functional response of the receptor to its endogenous ligands. This modulation leads to downstream effects, including the activation of the AKT-CREB-BDNF pathway and increased phosphorylation of GSK3β.
Q2: What are the expected effects of this compound in preclinical models of depression?
A2: In rodent models, a single administration of this compound has been shown to decrease immobility time in the Forced Swim Test (FST) and Tail Suspension Test (TST). In chronic stress models like the Chronic Unpredictable Mild Stress (CUMS) model, repeated administration of this compound has been found to rapidly ameliorate anhedonia-like behavior.
Q3: How can I be sure the observed behavioral effects are mediated by the sigma-1 receptor?
A3: The involvement of the sigma-1 receptor can be confirmed through pharmacological and genetic approaches. The behavioral effects of this compound should be blocked by pretreatment with a selective sigma-1 receptor antagonist, such as BD1047. Furthermore, the effects of this compound should be absent in sigma-1 receptor knockout mice.
Q4: What are typical dosages for this compound in mouse behavioral studies?
A4: Effective doses in mice for antidepressant-like effects are often in the range of 5-20 mg/kg administered intraperitoneally (i.p.). For anti-seizure activity, doses up to 40 mg/kg have been used. However, it is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q5: Does this compound affect locomotor activity on its own?
A5: Studies have shown that this compound, when administered alone at effective doses for antidepressant-like and antipsychotic-like effects, does not significantly alter spontaneous locomotor activity. This is an important control to ensure that the effects observed in tests like the FST are not due to a general increase in motor stimulation.
Visualizations: Pathways and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound's antidepressant effects.
Experimental Workflow for a this compound Behavioral Study
Caption: A typical experimental workflow for evaluating this compound.
References
optimizing Somcl-668 concentration for in vitro assays
Welcome to the technical support center for Somcl-668. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the concentration of this compound for your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. It primarily targets the p110α isoform of phosphoinositide 3-kinase (PI3K), leading to the downstream inhibition of Akt and mTOR phosphorylation and the subsequent induction of apoptosis in cancer cells.
Q2: What is the recommended starting concentration for this compound in a new cell line?
For a new cell line, we recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A good starting point is a wide concentration range, from 1 nM to 10 µM. Based on internal studies, the IC50 of this compound typically falls within the 10 nM to 500 nM range for sensitive cell lines.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO at a concentration of up to 50 mM. For long-term storage, we recommend storing the DMSO stock solution at -20°C or -80°C. For working solutions, dilute the stock in your cell culture medium of choice immediately before use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell viability assay.
-
Possible Cause 1: Uneven cell seeding. Ensure a single-cell suspension and proper mixing before and during cell plating.
-
Possible Cause 2: Edge effects in the microplate. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.
-
Possible Cause 3: Incomplete dissolution of this compound. Ensure the compound is fully dissolved in DMSO before diluting it in the culture medium. Vortex the stock solution and the final dilutions thoroughly.
Issue 2: No significant cell death is observed even at high concentrations of this compound.
-
Possible Cause 1: The cell line is resistant to this compound. This could be due to mutations in the PI3K/Akt/mTOR pathway (e.g., PTEN loss) or the activation of alternative survival pathways. We recommend performing a Western blot to confirm the inhibition of p-Akt and p-mTOR.
-
Possible Cause 2: The incubation time is too short. The cytotoxic effects of this compound may require a longer incubation period. We recommend a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.
-
Possible Cause 3: The compound has degraded. Ensure that this compound has been stored correctly and that the stock solution is not expired.
Issue 3: The observed IC50 value is significantly higher than the expected range.
-
Possible Cause 1: High serum concentration in the culture medium. Serum contains growth factors that can activate the PI3K/Akt/mTOR pathway, competing with the inhibitory effect of this compound. Consider reducing the serum concentration if your experimental design allows.
-
Possible Cause 2: High cell density. A high cell number can reduce the effective concentration of the compound per cell. Optimize the cell seeding density for your specific assay.
-
Possible Cause 3: Inaccurate drug concentration. Double-check all calculations and dilutions of the this compound stock solution.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Incubation Time (hours) |
| MCF-7 | Breast Cancer | 85 | CellTiter-Glo® | 72 |
| A549 | Lung Cancer | 250 | MTT | 72 |
| U87 MG | Glioblastoma | 120 | RealTime-Glo™ | 48 |
| PC-3 | Prostate Cancer | 450 | Resazurin | 72 |
Table 2: Recommended Concentration Ranges for Common In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Western Blot (Pathway Inhibition) | 100 nM - 1 µM | A 2-4 hour incubation is typically sufficient. |
| Cell Viability/Cytotoxicity | 10 nM - 10 µM | Perform a full dose-response curve. |
| Apoptosis Assay (e.g., Caspase-3/7) | 50 nM - 500 nM | Correlate with viability data. |
| Cell Cycle Analysis | 50 nM - 500 nM | Analyze at 24-48 hours post-treatment. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cell plate and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle control. Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for lack of efficacy.
Technical Support Center: Navigating the Complexities of Sigma-1 Receptor Allosteric Modulators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sigma-1 receptor (S1R) allosteric modulators. Our aim is to address common challenges and provide practical solutions for robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are sigma-1 receptor (S1R) allosteric modulators?
A1: Sigma-1 receptor allosteric modulators are compounds that bind to a site on the S1R distinct from the primary (orthosteric) binding site.[1][2] This binding event induces a conformational change in the receptor, which in turn modulates the binding and/or efficacy of orthosteric ligands (agonists or antagonists).[1][2] They can be classified as positive allosteric modulators (PAMs), which enhance the effect of an orthosteric agonist, or negative allosteric modulators (NAMs), which reduce it.[1]
Q2: Why are allosteric modulators of S1R of interest for drug development?
A2: Allosteric modulators offer several potential advantages over traditional orthosteric ligands, including increased receptor subtype selectivity and a better safety profile. They provide a more subtle way to modulate receptor function, often preserving the temporal and spatial dynamics of endogenous ligand activity. This can lead to therapeutic agents with fewer side effects.
Q3: What are the primary challenges in working with S1R allosteric modulators?
A3: The main challenges include:
-
Undefined Binding Sites: The precise binding sites for most S1R allosteric modulators have not been fully characterized.
-
Lack of Standardized Assays: There is a need for robust and standardized screening assays specifically designed for identifying and characterizing S1R allosteric modulators.
-
Complex Mechanism of Action: The S1R itself is a chaperone protein with complex functions, making the interpretation of modulator effects challenging.
-
Potential for Off-Target Effects: Some identified allosteric modulators may interact with other receptors, complicating data interpretation.
-
Confirmation of Allosteric Mechanism: It is crucial to experimentally confirm that a compound's effect is genuinely allosteric and not due to direct binding at the orthosteric site or other non-specific effects.
Q4: How can I confirm that my compound is an allosteric modulator of S1R?
A4: A combination of binding and functional assays is recommended. A key indicator is the ability of the compound to modulate the binding affinity (Kd) or maximal binding (Bmax) of a radiolabeled orthosteric ligand, such as --INVALID-LINK---pentazocine, without completely displacing it at high concentrations. Functional assays, such as the S1R-BiP dissociation assay, can provide further evidence by demonstrating that the modulator enhances the agonist-induced dissociation of S1R from the binding immunoglobulin protein (BiP).
Troubleshooting Guides
Problem 1: Inconsistent results in radioligand binding assays.
| Possible Cause | Troubleshooting Suggestion |
| Non-specific binding of the allosteric modulator. | Test the modulator alone at high concentrations to ensure it does not directly compete with the radioligand for the orthosteric site. |
| Tissue-dependent effects. | Be aware that some modulators may exhibit different effects in different tissues (e.g., brain vs. liver) due to variations in the local environment or receptor conformation. |
| Incorrect buffer or assay conditions. | Optimize buffer composition, pH, and incubation time. Ensure the radioligand concentration is appropriate (typically at or below its Kd value for saturation assays). |
| Degradation of the compound. | Check the stability of your allosteric modulator under the experimental conditions. |
Problem 2: Difficulty in observing a functional effect of the allosteric modulator.
| Possible Cause | Troubleshooting Suggestion |
| Low or absent endogenous agonist tone. | Allosteric modulators require the presence of an orthosteric agonist to exert their effects. In systems with low endogenous tone, co-application with an exogenous S1R agonist (e.g., PRE-084) is necessary. |
| Cell line or tissue not expressing functional S1R. | Confirm S1R expression and functionality in your experimental system using a potent S1R agonist as a positive control. |
| Incorrect concentration of the orthosteric agonist. | The effect of an allosteric modulator is dependent on the concentration of the orthosteric agonist. Perform a full dose-response curve of the agonist in the presence and absence of the modulator. |
| Downstream signaling pathway is not sensitive to S1R modulation. | Investigate multiple downstream signaling pathways known to be modulated by S1R, such as calcium signaling or the AKT-CREB-BDNF pathway. |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for commonly studied S1R allosteric modulators.
Table 1: In Vitro Effects of Selected S1R Allosteric Modulators
| Compound | Assay | Effect | Reference |
| SOMCL-668 | --INVALID-LINK---pentazocine binding | Decreased Kd of the radioligand | |
| S1R-BiP Dissociation | Synergized the effect of (+)-SKF-10,047 | ||
| SKF83959 | --INVALID-LINK---pentazocine binding | Promoted binding to S1R | |
| Anti-inflammatory effect | Synergized with DHEA | ||
| Phenytoin | --INVALID-LINK---pentazocine binding | Acts as a PAM | |
| [³H]NE-100 binding | Negatively modulated binding | ||
| E1R | [³H]DTG binding | Enhanced binding | |
| Rat vasa deferentia contraction | Potentiated the effect of PRE-084 |
Table 2: In Vivo Effects of Selected S1R Allosteric Modulators
| Compound | Animal Model | Effect | Reference |
| This compound | PCP-induced schizophrenia model (mice) | Attenuated hyperactivity and cognitive impairment | |
| Forced swimming test (mice) | Decreased immobility time | ||
| SKF83959 | PTZ- and kainic acid-induced seizures (mice) | Anti-convulsant effects | |
| Phenytoin | Various seizure models | Anti-seizure activity |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Allosteric Modulator Characterization
This protocol is adapted from established methods for S1R binding.
Objective: To determine if a test compound acts as a positive or negative allosteric modulator of --INVALID-LINK---pentazocine binding to S1R.
Materials:
-
Membrane preparation from a tissue with high S1R expression (e.g., guinea pig liver).
-
--INVALID-LINK---pentazocine (radioligand).
-
Test compound (potential allosteric modulator).
-
(+)-Pentazocine (for defining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the following to each well:
-
Binding buffer.
-
Membrane preparation (e.g., 100 µg protein/well).
-
Test compound at various concentrations or vehicle.
-
--INVALID-LINK---pentazocine at a fixed concentration (near its Kd).
-
-
For determining non-specific binding, add a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM) instead of the test compound.
-
Incubate the plates at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression. A PAM will increase the specific binding of the radioligand, while a NAM will decrease it.
Protocol 2: S1R-BiP Dissociation Assay
This functional assay provides evidence of allosteric modulation by assessing the dissociation of S1R from BiP.
Objective: To determine if a test compound enhances the agonist-induced dissociation of S1R from BiP.
Materials:
-
Cell line expressing S1R (e.g., NG108-15 cells).
-
S1R agonist (e.g., (+)-SKF-10,047).
-
Test compound.
-
Lysis buffer.
-
Antibodies against S1R and BiP.
-
Protein A/G beads for immunoprecipitation.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound, the S1R agonist, a combination of both, or vehicle for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Perform immunoprecipitation using an anti-S1R antibody to pull down S1R and its interacting proteins.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform Western blotting using antibodies against both S1R and BiP.
-
Data Analysis: Quantify the amount of BiP that co-immunoprecipitates with S1R in each treatment condition. A successful allosteric modulator will enhance the agonist's ability to reduce the amount of co-precipitated BiP, indicating increased dissociation.
Visualizations
Caption: S1R activation and allosteric modulation at the ER.
Caption: Workflow for a radioligand binding assay.
Caption: Troubleshooting logic for inconsistent binding assays.
References
Technical Support Center: Ensuring Reproducibility in Experiments with Novel Chemical Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their experiments involving novel chemical compounds.
Troubleshooting Guides
Issue: Inconsistent results between experimental replicates.
Q1: My experimental results are varying significantly between replicates. What are the common causes and how can I troubleshoot this?
A1: Inconsistent results between replicates are a common challenge and can often be traced back to subtle variations in experimental conditions. Here are the primary factors to investigate:
-
Reagent Variability:
-
Compound Integrity: Has the novel compound's purity and stability been re-verified since the initial characterization? Degradation or contamination can lead to inconsistent activity.
-
Reagent Quality: Are all other reagents, including solvents, media, and buffers, from the same lot number? Variations between lots can introduce unexpected variables.[1]
-
Cell Lines: If using cell-based assays, ensure cell lines are not misidentified, cross-contaminated, or over-passaged. It's recommended to use cell lines from authenticated sources.
-
-
Procedural Drift:
-
SOP Adherence: Are you and your team strictly adhering to the Standard Operating Procedures (SOPs)? Even minor deviations in incubation times, temperatures, or pipetting techniques can impact results.[2]
-
Environmental Factors: Have you monitored and controlled for environmental variables such as temperature, humidity, and CO2 levels in the laboratory?[2]
-
-
Data Analysis:
-
Consistent Parameters: Is the same data analysis workflow and software being used for all replicates? Ensure that parameters for background correction, normalization, and statistical analysis are identical.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Re-run analytical characterization (e.g., HPLC, NMR, Mass Spectrometry) on the stock of the novel compound.
-
Standardize Reagents: For a set of experiments, use reagents from a single, quality-controlled lot.
-
Review and Refine SOPs: Conduct a thorough review of the experimental protocol with your team to identify any potential for ambiguity or deviation.
-
Implement Environmental Monitoring: Log key environmental conditions during each experiment to identify any correlations with result variability.
-
Re-analyze Raw Data: Re-process the raw data from all replicates using a standardized analysis pipeline to rule out software or user-induced variability.
Issue: Failure to reproduce results from a published study.
Q2: I am unable to reproduce the published findings for a novel compound, even after following the described methods. What should I do?
A2: The "reproducibility crisis" is a known issue in preclinical research, with studies showing that a significant percentage of published findings cannot be replicated.[3] Here’s a systematic approach to troubleshoot this problem:
-
Thorough Method Review:
-
Missing Details: Published methods often lack sufficient detail to be perfectly replicated. Look for unstated assumptions or "common knowledge" steps that may have been omitted.
-
-
Reagent and Material Sourcing:
-
Exact Specifications: Whenever possible, use the exact same reagents, antibodies, and cell lines from the same suppliers as cited in the publication.
-
Compound Characterization: Independently verify the identity and purity of your synthesized or purchased compound. Do not assume it meets the required specifications.
-
-
Experimental Design and Controls:
-
Positive and Negative Controls: Ensure you are using appropriate positive and negative controls to validate your assay's performance.
-
Blinding and Randomization: Implement blinding and randomization in your experimental design to mitigate unconscious bias.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting irreproducible published results.
Frequently Asked Questions (FAQs)
Q3: What are the minimum characterization data required for a novel chemical compound to ensure its identity and purity?
A3: To ensure that the observed biological effects are attributable to the claimed chemical entity, comprehensive characterization is mandatory. For new organic compounds, the following data are generally required:
-
Identity Confirmation:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: At a minimum, ¹H and ¹³C NMR spectra are required to confirm the chemical structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for complex structures.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, ideally with detection at multiple wavelengths. A purity level of >95% is a common standard.
-
Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen (and other elements as appropriate) should be within ±0.4% of the calculated values.
-
Summary of Characterization Data Requirements:
| Analysis | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural Confirmation | Spectra consistent with proposed structure |
| HRMS | Elemental Composition | Measured mass matches calculated mass |
| HPLC | Purity Assessment | >95% purity |
| Elemental Analysis | Purity Corroboration | Experimental values within ±0.4% of theoretical values |
Q4: How can I minimize variability in cell-based assays when testing a new compound?
A4: Cell-based assays are susceptible to biological variability. Controlling the following factors is crucial for reproducibility:
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.
-
Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Cell Seeding Density: The density at which cells are plated can dramatically affect their response to a compound. Optimize and standardize the seeding density for your specific assay.
-
Media and Serum: Use the same batch of media and fetal bovine serum (FBS) for a series of experiments, as batch-to-batch variation in growth factors and other components can be a major source of variability.
Experimental Workflow for a Cell-Based Assay:
Caption: Standardized workflow for reproducible cell-based assays.
Experimental Protocols
Protocol: Standard Operating Procedure (SOP) for Compound Handling and Storage
1.0 Purpose: To establish a standardized procedure for the receipt, handling, storage, and dispensing of novel chemical compounds to ensure their integrity and stability, thereby promoting experimental reproducibility.
2.0 Scope: This SOP applies to all research personnel handling novel chemical compounds for in vitro and in vivo studies.
3.0 Materials:
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE)
-
Vials (amber glass or as appropriate for compound stability)
-
High-purity solvents (e.g., DMSO, ethanol)
-
Vortex mixer
-
Sonicator
4.0 Procedure:
4.1 Compound Receipt and Initial Characterization:
-
Upon receipt, log the compound into the laboratory inventory management system, assigning a unique identifier.
-
Record the date of receipt, supplier, lot number, and initial appearance.
-
Before use, verify the compound's identity and purity using the methods outlined in the "Compound Characterization" FAQ (Q3).
4.2 Preparation of Stock Solutions:
-
Use a calibrated analytical balance to accurately weigh the desired amount of the compound.
-
Add the appropriate high-purity solvent to achieve the target concentration (typically 10-50 mM).
-
Facilitate dissolution using a vortex mixer and, if necessary, a brief sonication. Visually confirm complete dissolution.
-
Store the stock solution in a tightly sealed, clearly labeled amber vial.
4.3 Storage:
-
Store stock solutions at -20°C or -80°C to minimize degradation.
-
Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes.
-
Solid compounds should be stored in a desiccator at the recommended temperature, protected from light and moisture.
4.4 Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Perform serial dilutions in the appropriate assay buffer or cell culture medium to prepare the final working concentrations.
-
Use the working solutions promptly and discard any unused portions.
5.0 Documentation:
-
Record all details of stock solution preparation, including the exact mass, volume, and final concentration, in a dedicated laboratory notebook or electronic lab notebook (ELN).
-
Label all aliquots with the compound identifier, concentration, solvent, and date of preparation.
Logical Relationship for Compound Handling:
Caption: Logical flow for proper compound handling and use.
References
impact of Somcl-668 purity on experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Somcl-668, a selective and potent allosteric modulator of the sigma-1 receptor. This resource addresses the critical impact of compound purity on experimental outcomes and offers troubleshooting advice for common issues encountered in research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective allosteric modulator of the sigma-1 receptor.[1][2][3][4] It does not bind to the primary (orthosteric) site of the receptor but to a different (allosteric) site. This binding positively modulates the receptor's activity, enhancing the effects of endogenous and exogenous sigma-1 receptor agonists.[5] This modulation triggers downstream signaling cascades, including the BDNF-GSK3β and AKT–CREB–BDNF pathways, which are implicated in its therapeutic effects.
Q2: What are the primary research applications of this compound?
A2: this compound is primarily investigated for its potential therapeutic effects in neuropsychiatric and neurological disorders. Research has demonstrated its efficacy in preclinical models of depression, psychosis, and epilepsy. Specifically, it has been shown to have rapid antidepressant-like effects, antipsychotic-like properties in models of schizophrenia, and anti-seizure activity.
Q3: Why is the purity of this compound critical for experimental success?
A3: The purity of this compound is paramount for obtaining reliable and reproducible experimental results. For in vivo studies, a purity of 98% or higher is generally recommended. Impurities, which can include starting materials, byproducts from the synthesis process, or degradation products, can lead to a variety of issues. These contaminants may have their own biological activities, leading to off-target effects that can confound experimental results. They can also compete with this compound for its binding site or interfere with the assay itself, leading to inaccurate measurements of the compound's potency and efficacy.
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure the stability and integrity of this compound, proper storage and handling are essential. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in a high-quality solvent like DMSO, should also be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, it is crucial to ensure the compound is fully dissolved.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Q: I am observing significant variability in my experimental results between different batches of this compound or even between experiments using the same batch. What could be the cause?
A: High variability is a common issue that can often be traced back to the purity and stability of the small molecule inhibitor.
-
Purity Differences Between Batches: Different synthesis batches may have varying impurity profiles. If a new batch of this compound is leading to different results, it is advisable to obtain a certificate of analysis (CoA) for each batch and compare the purity levels.
-
Compound Degradation: this compound, like many small molecules, can degrade over time, especially if not stored correctly. This can lead to a decrease in the effective concentration of the active compound and an increase in potentially interfering degradation products. It is recommended to use freshly prepared solutions for each experiment.
-
Inconsistent Solution Preparation: Ensure that this compound is fully dissolved in the solvent before making serial dilutions. Incomplete dissolution can lead to inaccurate concentrations in your assays.
Issue 2: Unexpected or Off-Target Effects
Q: My results are not consistent with the known mechanism of action of this compound. Could this be due to impurities?
A: Yes, unexpected or off-target effects are a hallmark of impurities with their own pharmacological activity.
-
Pharmacologically Active Impurities: Impurities from the synthesis of this compound, which is a benzazepine derivative, could have their own biological targets. For example, structurally related compounds can sometimes interact with other receptors or enzymes.
-
Troubleshooting Steps:
-
Confirm Purity: Use an orthogonal analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to confirm the purity of your this compound sample.
-
Use a Structurally Unrelated Modulator: If possible, use a structurally different sigma-1 receptor allosteric modulator to see if the same unexpected phenotype is observed.
-
Dose-Response Analysis: Atypical dose-response curves can sometimes indicate the presence of impurities with different potencies.
-
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| Purity | >98% | Used in antidepressant activity studies. | |
| Effective Dose (in vivo) | 5-20 mg/kg | Antidepressant and anti-seizure effects in mice. | |
| Effective Concentration (in vitro) | 10 µM | Potentiation of agonist-induced neurite outgrowth. |
Experimental Protocols
Protocol 1: Assessment of Antidepressant-like Activity in Mice (Forced Swim Test)
-
Animals: Male C57BL/6 mice are used.
-
Compound Preparation: this compound is dissolved in a vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80).
-
Administration: Mice are administered a single intraperitoneal (i.p.) injection of this compound (e.g., 10 mg/kg) or vehicle.
-
Forced Swim Test: 60 minutes after injection, mice are placed individually in a cylinder of water (25°C) for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.
-
Data Analysis: The mean immobility time for the this compound-treated group is compared to the vehicle-treated group using a t-test. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Protocol 2: In Vitro Neurite Outgrowth Assay
-
Cell Culture: Primary hippocampal neurons are cultured.
-
Treatment: Cells are treated with this compound (e.g., 10 µM) alone or in combination with a sigma-1 receptor agonist like (+)SKF-10047.
-
Incubation: Cells are incubated for 48 hours.
-
Imaging and Analysis: Neurite length is measured using microscopy and appropriate image analysis software. The length of the longest neurite for a significant number of cells per condition is quantified.
-
Statistical Analysis: The mean neurite length between different treatment groups is compared using ANOVA.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound's antidepressant effects.
Caption: Signaling pathway of this compound's antipsychotic-like effects.
Caption: Logical workflow for troubleshooting purity-related issues.
References
- 1. jocpr.com [jocpr.com]
- 2. jopcr.com [jopcr.com]
- 3. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
potential for probe dependence with Somcl-668 in binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Somcl-668 in binding assays. Given that this compound is a selective allosteric modulator of the Sigma-1 receptor (Sig1R), understanding its mechanism of action is crucial for accurate experimental design and data interpretation.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective positive allosteric modulator (PAM) of the Sigma-1 receptor (Sig1R). It does not bind to the primary (orthosteric) binding site but to a distinct allosteric site on the receptor. By binding to this allosteric site, this compound enhances the binding of orthosteric Sig1R ligands, such as the agonist (+)-pentazocine. This is observed as a leftward shift in the radioligand's saturation binding curve and a decrease in its dissociation constant (KD).
Q2: What is "probe dependence" and how does it relate to this compound?
A2: Probe dependence refers to the phenomenon where the observed binding parameters of a compound can vary depending on the specific radiolabeled or fluorescent probe used in the assay. For an allosteric modulator like this compound, this is an expected outcome. The magnitude of the allosteric effect of this compound on probe binding can depend on the specific orthosteric probe used, a property referred to as "probe dependence of allosteric modulation." Therefore, the choice of radioligand is a critical factor in designing and interpreting binding assays with this compound.
Q3: I am not seeing an effect of this compound in my binding assay. What could be the reason?
A3: There are several potential reasons for this:
-
Probe Selection: this compound's allosteric effect is probe-dependent. It has been shown to enhance the binding of --INVALID-LINK---pentazocine but did not alter the binding of 3H-progesterone to Sig1R, indicating ligand selectivity. Ensure you are using a probe whose binding is sensitive to allosteric modulation by this compound.
-
Assay Conditions: Suboptimal assay conditions, such as buffer composition, incubation time, and temperature, can affect the binding of both the probe and this compound.
-
Concentration of this compound: Ensure that the concentration of this compound used is appropriate to elicit an allosteric effect.
-
Reagent Quality: Verify the quality and integrity of your reagents, including the radioligand, receptor preparation, and this compound.
Q4: Can I use this compound in functional assays?
A4: Yes, this compound has been shown to potentiate the effects of Sig1R agonists in various functional assays. For example, it enhances the agonist-induced neurite outgrowth and secretion of brain-derived neurotrophic factor (BDNF). It also potentiates the anti-seizure activity of orthosteric Sig1R agonists.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background noise in radioligand binding assay | Non-specific binding of the radioligand to filters or other components. | Optimize washing steps with ice-cold buffer. Use filters pre-treated with polyethyleneimine (PEI). Ensure the use of appropriate non-specific binding controls (e.g., a high concentration of a competing ligand like BD1047). |
| Low signal or no specific binding | Inactive receptor preparation. Degraded radioligand or this compound. Inappropriate assay buffer or incubation conditions. | Use a fresh receptor preparation. Check the age and storage conditions of your radioligand and this compound. Optimize buffer pH and ionic strength, and verify incubation time and temperature. |
| Poor reproducibility of results | Inconsistent sample preparation or handling. Pipetting errors. Batch-to-batch variability in reagents. | Adhere to a standardized protocol. Calibrate pipettes regularly. Qualify new batches of reagents before use. |
| Unexpected shift in the binding curve | Probe dependence. Allosteric effect of this compound. | This is an expected outcome. The leftward shift in the saturation binding curve of an orthosteric agonist in the presence of this compound confirms its positive allosteric modulation. |
Quantitative Data Summary
The following table summarizes the effect of this compound on the binding of --INVALID-LINK---pentazocine to Sigma-1 receptors.
| Condition | KD (nM) | Bmax (pmol/mg protein) | Reference |
| Control | 7.24 ± 1.03 | 3.11 ± 0.10 | |
| This compound (100 µM) | 3.91 ± 0.35 | 2.92 ± 0.06 |
Experimental Protocols
Radioligand Binding Assay for this compound Allosteric Modulation
Objective: To determine the effect of this compound on the binding of --INVALID-LINK---pentazocine to Sigma-1 receptors.
Materials:
-
Brain synaptosome preparation (or other source of Sig1R)
-
--INVALID-LINK---pentazocine (specific activity ~50-100 Ci/mmol)
-
This compound
-
BD1047 (for non-specific binding)
-
Krebs solution or appropriate binding buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare brain synaptosomes or your receptor source.
-
In a 96-well plate, set up the following incubation tubes:
-
Total Binding: 20 µL brain homogenate, 20 µL --INVALID-LINK---pentazocine (at various concentrations, e.g., 0.1-60 nM), 20 µL vehicle, and 140 µL Krebs solution.
-
Total Binding with this compound: 20 µL brain homogenate, 20 µL --INVALID-LINK---pentazocine, 20 µL this compound (e.g., 100 µM), and 120 µL Krebs solution.
-
Non-specific Binding: 20 µL brain homogenate, 20 µL --INVALID-LINK---pentazocine, 20 µL BD1047 (e.g., 10 µM), and 140 µL Krebs solution.
-
-
Incubate the plate for 2.5 hours at 30°C.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine KD and Bmax values.
Visualizations
References
- 1. Allosteric Modulation of Sigma‐1 Receptors Elicits Rapid Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 4. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in animal models treated with Somcl-668
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Somcl-668 in animal models. Variability in in vivo experiments is a common challenge, and this resource aims to provide solutions to specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric modulator of the sigma-1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor's primary binding site, this compound binds to a different site (an allosteric site) and modulates the receptor's response to its endogenous ligands. This allosteric modulation can offer advantages in terms of safety and selectivity.[2] The therapeutic effects of this compound have been attributed to its ability to modulate the AKT–CREB–BDNF signaling pathway.[1][2]
Q2: In which animal models has this compound been shown to be effective?
This compound has demonstrated efficacy in several mouse models of neuropsychiatric and neurological disorders:
-
Schizophrenia-related behaviors: It has been shown to attenuate phencyclidine (PCP)-induced hyperactivity, prepulse inhibition (PPI) disruption, social deficits, and cognitive impairment.
-
Seizure models: this compound has exhibited anti-seizure activity in maximal electroshock, pentylenetetrazole (PTZ)-induced convulsion, and kainic acid-induced status epilepticus models.
-
Depression-like behaviors: It has been shown to have rapid antidepressant effects, reducing immobility time in the forced swimming test (FST) and tail suspension test (TST), and attenuating anhedonia-like behavior in the chronic unpredictable mild stress (CUMS) model.
Q3: How can I confirm that the observed effects in my model are mediated by the sigma-1 receptor?
To confirm the involvement of the sigma-1 receptor, you can use a selective sigma-1 receptor antagonist, such as BD1047. Pre-treatment with BD1047 should block the effects of this compound. As a further step, studies have utilized sigma-1 receptor knockout mice, in which this compound failed to produce its therapeutic effects.
Troubleshooting Guide
High variability in animal models can obscure the true effect of a compound. This guide addresses common sources of variability when working with this compound and provides potential solutions.
Issue 1: Inconsistent or weaker-than-expected therapeutic effects.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose | The effective dose of this compound can vary between different animal models and behavioral paradigms. Review published literature for dose-response studies in similar models. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. |
| Pharmacokinetic Issues | The route of administration, timing of dosing relative to behavioral testing, and vehicle used can all impact drug exposure. Ensure consistent administration techniques. The vehicle for this compound is often a solution of DMSO and saline; ensure the final DMSO concentration is low (e.g., <0.5%) to avoid vehicle-induced effects. |
| Animal Strain and Sex Differences | Different mouse strains can exhibit varying responses to pharmacological agents. The majority of published studies with this compound have utilized male mice of specific strains (e.g., C57BL/6). If using a different strain or female animals, be aware that this could be a source of variability. |
| Baseline Behavioral Variability | High baseline variability in your behavioral assay can mask a drug effect. Ensure proper animal habituation to the testing environment and handle animals consistently. Consider implementing stricter inclusion/exclusion criteria for animals based on baseline performance. |
Issue 2: Unexpected side effects or off-target effects.
| Potential Cause | Troubleshooting Steps |
| High Dose | While this compound is reported to be selective, very high doses may lead to off-target effects. If you observe unexpected behaviors, consider reducing the dose. |
| Vehicle Effects | The vehicle itself can sometimes cause behavioral changes. Always include a vehicle-only control group to differentiate the effects of the vehicle from those of this compound. |
| Interaction with Other Experimental Factors | Consider if other aspects of your experimental design, such as diet, housing conditions, or other administered substances, could be interacting with this compound. |
Experimental Protocols & Data
Summary of this compound Dosing in Preclinical Models
| Model | Species/Strain | Dose Range | Route of Administration | Key Findings | Reference |
| Schizophrenia (PCP-induced) | Mouse | 1-10 mg/kg | i.p. | Attenuated hyperactivity and cognitive deficits. | |
| Seizures (PTZ-induced) | Mouse | 40 mg/kg | i.p. | Exhibited anti-seizure activity. | |
| Depression (FST/TST) | Mouse | 5-20 mg/kg | i.p. | Decreased immobility time. | |
| Depression (CUMS) | Mouse | 5-10 mg/kg | i.p. | Reversed anhedonia-like behavior. |
Detailed Methodologies
Protocol for Phencyclidine (PCP)-Induced Hyperactivity Model
-
Animals: Male C57BL/6 mice.
-
Habituation: Allow mice to habituate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (1, 5, or 10 mg/kg, i.p.) or vehicle.
-
30 minutes after this compound administration, administer PCP (5 mg/kg, i.p.) or saline.
-
-
Behavioral Testing: Immediately after PCP injection, place the mice in an open-field arena and record locomotor activity for 60 minutes.
-
Confirmation of Mechanism: In a separate cohort, pre-treat with BD1047 (1 mg/kg, i.p.) 15-30 minutes before this compound administration to confirm sigma-1 receptor mediation.
Visualizations
A troubleshooting decision tree for addressing inconsistent experimental outcomes.
The proposed signaling cascade initiated by this compound's modulation of the sigma-1 receptor.
A generalized workflow for conducting in vivo experiments with this compound.
References
Validation & Comparative
Validating the Sigma-1 Receptor Mediated Effects of Somcl-668: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the sigma-1 receptor (S1R) mediated effects of Somcl-668, a novel and selective allosteric modulator. By objectively comparing its performance with established S1R agonists and outlining detailed experimental protocols, this document serves as a practical resource for researchers investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a potent and selective allosteric modulator of the sigma-1 receptor.[1][2][3][4][5] Unlike orthosteric agonists that directly activate the receptor, this compound modulates the receptor's activity in response to endogenous or exogenous ligands. This mechanism of action presents potential advantages in terms of safety and selectivity. Research has demonstrated its potential therapeutic effects in models of psychosis and depression, with evidence suggesting these effects are mediated through the S1R and its downstream signaling pathways, including the AKT-CREB-BDNF pathway.
Comparative Analysis of Sigma-1 Receptor Ligands
To validate the S1R-mediated effects of this compound, it is essential to compare its pharmacological profile with well-characterized S1R ligands. The following table summarizes the binding affinities of this compound and other common S1R agonists.
| Compound | Type | Target | Binding Affinity (Ki or IC50) | Species | Reference |
| This compound | Allosteric Modulator | Sigma-1 Receptor | Potent allosteric modulating activity | Human | |
| PRE-084 | Agonist | Sigma-1 Receptor | Ki: 2.2 nM | Guinea Pig | |
| Sigma-2 Receptor | Ki: 13091 nM | Guinea Pig | |||
| (+)-Pentazocine | Agonist | Sigma-1 Receptor | Ki: 1.62 nM | - | |
| SA4503 (Cutamesine) | Agonist | Sigma-1 Receptor | IC50: 17.4 nM | Guinea Pig | |
| Sigma-2 Receptor | IC50: 1784 nM | Guinea Pig |
Experimental Protocols for Validation
A multi-faceted approach is necessary to rigorously validate the S1R-mediated effects of this compound. This involves a combination of in vitro and in vivo experiments.
Receptor Binding Assays
Objective: To confirm the binding of this compound to the S1R and determine its allosteric modulatory properties.
Methodology: Radioligand Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the S1R (e.g., guinea pig liver or HEK293 cells overexpressing human S1R).
-
Saturation Binding: To determine the density of S1R, incubate the membranes with increasing concentrations of a radiolabeled S1R ligand, such as --INVALID-LINK---pentazocine.
-
Competition Binding: To determine the binding affinity of this compound, perform competition binding assays by incubating the membranes with a fixed concentration of --INVALID-LINK---pentazocine and increasing concentrations of this compound.
-
Allosteric Modulation Assay: To confirm the allosteric mechanism, perform binding assays in the presence of a known S1R agonist (e.g., PRE-084). An allosteric modulator like this compound is expected to enhance the binding of the agonist.
-
Data Analysis: Analyze the data using non-linear regression to calculate the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki).
In Vitro Functional Assays
Objective: To demonstrate the functional consequences of this compound's interaction with the S1R at the cellular level.
Methodology: Neurite Outgrowth Assay
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., PC12 cells).
-
Treatment: Treat the cells with this compound alone and in combination with a S1R agonist (e.g., PRE-084). Include a negative control (vehicle) and a positive control (agonist alone). To confirm S1R specificity, include a group pre-treated with a S1R antagonist (e.g., BD1047) before adding this compound and the agonist.
-
Imaging: After an appropriate incubation period (e.g., 48-72 hours), fix the cells and stain for neuronal markers (e.g., β-III tubulin).
-
Quantification: Capture images using fluorescence microscopy and quantify neurite length and branching using image analysis software.
Methodology: Western Blot for Downstream Signaling
-
Cell Lysis: Treat cells as described in the neurite outgrowth assay and then lyse the cells to extract proteins.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the S1R signaling pathway, such as phosphorylated AKT (p-AKT), total AKT, phosphorylated CREB (p-CREB), total CREB, and Brain-Derived Neurotrophic Factor (BDNF).
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
In Vivo Behavioral Assays
Objective: To assess the physiological and behavioral effects of this compound and confirm their dependence on the S1R in a living organism.
Methodology: Phencyclidine (PCP)-Induced Hyperactivity Model
-
Animals: Use wild-type mice and, critically, S1R knockout mice to definitively establish the role of the receptor.
-
Treatment: Administer this compound or vehicle to the mice. After a pre-treatment period, administer PCP to induce hyperlocomotion.
-
Behavioral Testing: Place the mice in an open-field arena and record their locomotor activity using an automated tracking system.
-
Antagonist Co-administration: In a separate cohort of wild-type mice, co-administer the S1R antagonist BD1047 with this compound before PCP administration to confirm that the effects of this compound are blocked.
-
Data Analysis: Analyze the total distance traveled and other locomotor parameters.
Methodology: Chronic Unpredictable Mild Stress (CUMS) Model of Depression
-
Stress Induction: Subject mice to a CUMS paradigm for several weeks to induce depressive-like behaviors.
-
Treatment: Administer this compound, a positive control antidepressant (e.g., venlafaxine), or vehicle daily.
-
Behavioral Testing: Assess anhedonia-like behavior using the sucrose preference test. Other tests like the forced swim test or tail suspension test can also be used to measure behavioral despair.
-
Confirmation of S1R Involvement: As in other models, use S1R knockout mice and co-administration with a S1R antagonist in wild-type mice to validate the mechanism.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the S1R signaling pathway, a typical experimental workflow for validation, and a logical comparison of this compound with other S1R ligands.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
Caption: Comparison of S1R Ligands.
References
- 1. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 3. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Allosteric modulation of sigma-1 receptors elicits anti-seizure activities - PMC [pmc.ncbi.nlm.nih.gov]
Somcl-668's Reliance on Sigma-1 Receptor Underscored in Knockout Mice Studies
A comparative analysis of studies in wild-type and sigma-1 receptor knockout mice demonstrates the pivotal role of the sigma-1 receptor in mediating the therapeutic effects of Somcl-668, a selective allosteric modulator. Research indicates that in the absence of the sigma-1 receptor, the antipsychotic-like and antidepressant-like activities of this compound are abolished, confirming its mechanism of action is dependent on this receptor.
This compound has been identified as a potent allosteric modulator of the sigma-1 receptor, showing promise in preclinical models of neuropsychiatric disorders.[1][2] Its efficacy has been observed in models of schizophrenia, depression, and seizures.[3][4][5] Key studies utilizing sigma-1 receptor knockout (S1R-/-) mice have been instrumental in elucidating the compound's pharmacology, providing a clear comparison of its effects in the presence and absence of its target receptor.
Comparative Efficacy of this compound in Wild-Type vs. Sigma-1 Receptor Knockout Mice
The antipsychotic-like effects of this compound were investigated in a phencyclidine (PCP)-induced model of schizophrenia-related behaviors. In wild-type (WT) mice, this compound was effective in ameliorating PCP-induced deficits. However, these effects were completely absent in S1R-/- mice, highlighting the compound's dependence on the sigma-1 receptor.
| Behavioral Test | Animal Model | Treatment Groups | Key Findings in Wild-Type (WT) Mice | Key Findings in Sigma-1 Receptor Knockout (S1R-/-) Mice | Reference |
| Prepulse Inhibition (PPI) Disruption | Acute PCP | Vehicle, PCP, this compound + PCP | This compound ameliorated PCP-induced disruption of PPI. | This compound failed to ameliorate PCP-induced PPI disruption. | |
| Hyperlocomotion | Acute PCP | Vehicle, PCP, this compound + PCP | This compound attenuated PCP-induced hyperlocomotion. | This compound failed to attenuate PCP-induced hyperactivity. | |
| Social Interaction | Chronic PCP | Vehicle, PCP, this compound + PCP | This compound ameliorated social deficits induced by chronic PCP. | This compound had no effect on social deficits. | |
| Novel Object Recognition | Chronic PCP | Vehicle, PCP, this compound + PCP | This compound improved cognitive impairment induced by chronic PCP. | This compound did not improve cognitive impairment. |
Signaling Pathway Analysis: The AKT-CREB-BDNF Cascade
Further mechanistic studies revealed that this compound's therapeutic actions are linked to the modulation of the AKT-CREB-BDNF signaling pathway. In wild-type mice, this compound reversed the downregulation of this pathway caused by chronic PCP treatment. This effect was not observed in S1R-/- mice, indicating that sigma-1 receptor activation is upstream of this signaling cascade.
| Molecular Marker | Treatment Groups | Effect of this compound in Wild-Type (WT) Mice | Effect of this compound in Sigma-1 Receptor Knockout (S1R-/-) Mice | Reference |
| p-AKT/AKT ratio | Chronic PCP, this compound + PCP | Reversed PCP-induced downregulation. | No effect on PCP-induced downregulation. | |
| p-CREB/CREB ratio | Chronic PCP, this compound + PCP | Reversed PCP-induced downregulation. | No effect on PCP-induced downregulation. | |
| BDNF expression | Chronic PCP, this compound + PCP | Reversed PCP-induced downregulation. | No effect on PCP-induced downregulation. |
Experimental Protocols
Animals
Male C57BL/6J wild-type mice and S1R-/- mice weighing 25-30g were used in the studies. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. All experimental procedures were conducted in accordance with relevant ethical guidelines.
Drug Administration
This compound was dissolved in a vehicle solution for intraperitoneal (i.p.) injection. Phencyclidine (PCP) was also administered i.p. to induce schizophrenia-related behaviors.
Behavioral Testing
-
Prepulse Inhibition (PPI) Test: This test measures sensorimotor gating. Mice were placed in a startle chamber and subjected to a series of acoustic stimuli. The percentage of PPI was calculated to assess the inhibitory effect of a prepulse on the startle response.
-
Locomotor Activity: Spontaneous locomotor activity was measured in an open-field arena. The total distance traveled was recorded to assess hyperactivity.
-
Social Interaction Test: This test evaluates social behavior. A test mouse was placed in an arena with a novel mouse, and the duration of social interaction was recorded.
-
Novel Object Recognition Test: This test assesses cognitive function, specifically recognition memory. Mice were familiarized with two identical objects, and after a retention interval, one object was replaced with a novel one. The time spent exploring the novel object versus the familiar one was measured.
Molecular Analysis
Following behavioral testing, brain tissue (specifically the prefrontal cortex) was collected for Western blot analysis to quantify the protein levels of p-AKT, AKT, p-CREB, CREB, and BDNF.
Visualizing the Mechanism and Workflow
To better understand the signaling pathway and experimental design, the following diagrams are provided.
Caption: Signaling Pathway of this compound in WT vs. S1R-/- Mice.
Caption: Experimental Workflow for this compound Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 3. Allosteric Modulation of Sigma‐1 Receptors Elicits Rapid Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Somcl-668 and SKF83959 as Sigma-1 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two allosteric modulators of the sigma-1 receptor (S1R), Somcl-668 and SKF83959. The S1R, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a promising therapeutic target for a variety of neurological and psychiatric disorders. Allosteric modulation of this receptor offers a nuanced approach to regulating its function, with potential advantages in terms of safety and selectivity over traditional orthosteric ligands.
At a Glance: Key Differences
| Feature | This compound | SKF83959 |
| S1R Modulation | Positive Allosteric Modulator | Positive Allosteric Modulator |
| Selectivity | Selective for Sigma-1 Receptor | Non-selective; also targets Dopamine D1-like, Serotonin, and Adrenergic receptors |
| Primary Advantages | High selectivity, offering a more targeted approach to S1R modulation. | Potent S1R modulation with additional activities at other receptors, which may be beneficial in certain therapeutic contexts. |
| Known Off-Target Effects | No significant affinity for Dopamine D1, D2, D3, Serotonin 5-HT1A, or 5-HT2A receptors.[1][2] | High affinity for Dopamine D1 and D5 receptors.[3] |
| Therapeutic Potential | Antidepressant, antipsychotic, and anti-seizure effects.[4][5] | Neuroprotective and anti-neuroinflammatory effects. |
Quantitative Performance Data
Sigma-1 Receptor Binding Affinity
The positive allosteric modulatory activity of both compounds has been demonstrated through radioligand binding assays. These modulators enhance the binding of orthosteric S1R agonists, such as (+)-pentazocine.
| Compound | Effect on S1R Agonist Binding | Quantitative Data |
| This compound | Potentiates the binding of --INVALID-LINK---pentazocine. | In the presence of 100 µM this compound, the dissociation constant (Kd) of --INVALID-LINK---pentazocine was significantly decreased from 7.24 ± 1.03 nM to 3.91 ± 0.35 nM. |
| SKF83959 | Potentiates the binding of --INVALID-LINK---pentazocine and dehydroepiandrosterone (DHEA). | Dramatically promotes the binding of --INVALID-LINK---pentazocine. Shifts the DHEA binding curve to the left. |
Receptor Selectivity Profile
A crucial differentiator between this compound and SKF83959 is their selectivity. This compound was developed from the chemical scaffold of SKF83959 to eliminate off-target activities.
| Compound | Receptor Target | Binding Affinity (Ki) |
| This compound | Sigma-1 Receptor | Positive Allosteric Modulator (no direct Ki) |
| Dopamine D1, D2, D3 Receptors | No significant affinity | |
| Serotonin 5-HT1A, 5-HT2A Receptors | No significant affinity | |
| SKF83959 | Sigma-1 Receptor | Potent Positive Allosteric Modulator (no direct Ki) |
| Dopamine D1 Receptor (rat) | 1.18 nM | |
| Dopamine D5 Receptor (rat) | 7.56 nM | |
| Dopamine D2 Receptor (rat) | 920 nM | |
| Dopamine D3 Receptor (rat) | 399 nM | |
| Serotonergic 5-HT2C Receptor | High affinity | |
| Adrenergic α2C Receptor | High affinity |
Functional Performance and Downstream Effects
This compound: Targeted Sigma-1 Modulation
This compound demonstrates functional activity consistent with its selective positive allosteric modulation of the S1R. In cellular and in vivo models, it potentiates the effects of S1R agonists, leading to various therapeutic-related outcomes.
-
Neuronal Plasticity and Neurotrophic Factor Expression: In primary neurons, this compound alone does not significantly affect neurite outgrowth or Brain-Derived Neurotrophic Factor (BDNF) secretion. However, it significantly enhances the neurite growth and BDNF production stimulated by the S1R agonist (+)-SKF-10047.
-
Antidepressant-like Effects: A single administration of this compound has been shown to decrease immobility time in the forced swimming test and tail suspension test in mice, effects that are blocked by the S1R antagonist BD1047. Chronic administration rapidly ameliorates anhedonia-like behavior in a chronic unpredictable mild stress (CUMS) model.
-
Antipsychotic-like Properties: this compound attenuates phencyclidine (PCP)-induced hyperactivity and sensorimotor gating deficits. It also ameliorates social and cognitive impairments in a chronic PCP model. These effects are mediated through the S1R and are associated with the modulation of the AKT-CREB-BDNF signaling pathway.
-
Anti-seizure Activity: this compound has demonstrated anti-seizure effects in multiple animal models, including maximal electroshock and pentylenetetrazole-induced seizures.
SKF83959: Broad-Spectrum Modulation
SKF83959, while a potent S1R allosteric modulator, exhibits a more complex pharmacological profile due to its activity at dopamine and other receptors. Its functional effects are therefore a composite of these interactions.
-
Anti-Neuroinflammatory Effects: SKF83959 has been shown to inhibit microglia-mediated inflammation. In lipopolysaccharide (LPS)-stimulated BV2 microglia, it suppresses the expression and release of pro-inflammatory mediators such as TNF-α, IL-1β, and iNOS. This anti-inflammatory action is blocked by S1R antagonists, indicating a crucial role for the sigma-1 receptor.
-
Neuroprotective Actions: SKF83959 has demonstrated neuroprotective effects in various models. For instance, it improves the survival of pheochromocytoma (PC12) cells subjected to oxidative stress.
-
Modulation of Neuronal Signaling: In epilepsy models, SKF83959 has been found to ameliorate memory impairment and depressive-like behavior by allosterically activating the S1R and subsequently inhibiting the calcineurin/glycogen synthase kinase-3β (GSK3β) pathway.
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Activation and Downstream Signaling
The activation of the sigma-1 receptor by an agonist is enhanced by a positive allosteric modulator (PAM). This leads to the dissociation of the S1R from its binding partner, BiP, allowing it to translocate and modulate various downstream signaling pathways.
Caption: Allosteric potentiation of S1R signaling.
Experimental Workflow: Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to assess the affinity of a test compound for a receptor. To determine the allosteric modulatory effect, the assay is performed in the presence and absence of the modulator to observe any shift in the binding affinity of the radiolabeled orthosteric ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric Modulation of Sigma‐1 Receptors Elicits Rapid Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Allosteric modulation of sigma-1 receptors by SKF83959 inhibits microglia-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
A Comparative Guide to Somcl-668 and E1R for Sigma-1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two positive allosteric modulators (PAMs) of the sigma-1 receptor (S1R), Somcl-668 and E1R. The information presented is collated from preclinical research to assist in the evaluation of these compounds for further investigation and drug development.
Introduction to Sigma-1 Receptor Modulation
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of numerous cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. The modulation of S1R has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders. Positive allosteric modulators of the S1R represent a sophisticated approach to enhancing the receptor's activity in the presence of its endogenous ligand(s), potentially offering a more nuanced and safer pharmacological profile compared to direct agonists.
Overview of this compound and E1R
Both this compound and E1R are selective positive allosteric modulators of the S1R.[1][2] They do not bind to the orthosteric site (the primary binding site for S1R agonists) but instead bind to an allosteric site, inducing a conformational change in the receptor that enhances the binding and/or efficacy of orthosteric ligands.[1][2] While both compounds share this mechanism, their pharmacological profiles, particularly their therapeutic effects observed in preclinical models, show distinct areas of focus. This compound has been primarily investigated for its antidepressant and anti-seizure properties, while E1R has been characterized for its cognition-enhancing effects.[1]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and E1R from various preclinical studies. It is important to note that these data are compiled from different publications and experimental conditions may vary.
| Parameter | This compound | E1R | Reference |
| In Vitro Activity | |||
| Allosteric Modulation of Radioligand Binding | Decreases Kd of --INVALID-LINK---pentazocine from 7.24 ± 1.03 nM to 3.91 ± 0.35 nM (at 100 µM) | Enhances the binding of [3H]DTG (qualitative) | , |
| Potentiation of S1R Agonist Functional Activity | Potentiates (+)-SKF-10,047-stimulated neurite outgrowth and BDNF production (qualitative) | Potentiates PRE-084-induced contractions in rat vasa deferentia and enhancement of bradykinin-induced [Ca2+]i increase (qualitative) | , |
| In Vivo Activity | |||
| Antidepressant-like Effects (Forced Swim Test, Mice) | Significant reduction in immobility time at 10 and 20 mg/kg (i.p.) | No significant effects on depressive-like behavior reported | |
| Anxiolytic/Anhedonia Effects (Chronic Mild Stress, Mice) | Reversal of anhedonia-like behavior at 10 mg/kg/day (i.p.) for 1 week | Not reported | |
| Cognition-Enhancing Effects (Passive Avoidance, Mice) | Ameliorates cognitive impairment in a PCP-induced schizophrenia model | Improves cognitive function at 1 and 10 mg/kg (i.p.); reverses scopolamine-induced impairment at 5 and 10 mg/kg (i.p.) | , |
| Anti-seizure Effects | Anti-seizure activity in maximal electroshock, pentylenetetrazole, and kainic acid models at 20 and 40 mg/kg | Dose-dependent anti-convulsant effects in pentylenetetrazole and bicuculline-induced seizure models at 10 and 50 mg/kg | |
| Potentiation of S1R Agonist In Vivo | 2.5 mg/kg (i.p.) potentiates the effect of PRE-084 in ameliorating social and cognitive deficits | Enhances the anti-amnesic effect of PRE-084 or igmesine |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
A Comparative Guide to Positive Allosteric Modulators of the Sigma-1 Receptor: Alternatives to Somcl-668
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of σ1R offer a nuanced approach to enhancing receptor function, potentially providing improved safety and efficacy profiles over traditional orthosteric agonists. Somcl-668 is a well-characterized and selective σ1R PAM, but a growing landscape of alternative modulators warrants a comprehensive comparison for researchers navigating this exciting field.
This guide provides an objective comparison of this compound with other notable σ1R PAMs, including SKF83959, E1R (methylphenylpiracetam), fenfluramine, and phenytoin. We present a summary of their pharmacological properties, supported by available experimental data, and detail the methodologies for key evaluative experiments.
Comparative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its alternatives. Direct comparative values are provided where available in the literature.
| Compound | Type | Selectivity | In Vitro Potentiation | References |
| This compound | Selective PAM | High selectivity over dopamine (D1, D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. | Potentiates agonist-induced dissociation of σ1R from BiP; shifts --INVALID-LINK---pentazocine saturation curve to the left and decreases the dissociation constant. | [1][2][3] |
| SKF83959 | Non-selective PAM | Also exhibits affinity for dopamine D1-like receptors. | Potently enhances the binding of --INVALID-LINK---pentazocine to σ1R. | [4][5] |
| E1R | Selective PAM | Does not significantly affect other neuronal receptors and ion channels. | Potentiates the effect of the σ1R agonist PRE-084 in functional assays (rat vas deferens contraction, bradykinin-induced Ca2+ increase). Does not directly bind to the orthosteric site. | |
| Fenfluramine | Non-selective PAM | Also acts as a serotonin (5-HT) releasing agent and agonist at 5-HT1D, 5-HT2A, and 5-HT2C receptors. | Potentiates the effect of the σ1R agonist PRE-084 in the σ1R/BiP dissociation assay. | |
| Phenytoin | Non-selective PAM | Primarily a voltage-gated sodium channel blocker. | Stimulates the binding of various tritiated σ1R agonists and shifts the receptor from a low-affinity to a high-affinity state. |
In Vivo Efficacy Comparison
| Compound | Antidepressant-like Activity | Anti-seizure Activity | Cognitive Enhancement | References |
| This compound | Effective in forced swim and tail suspension tests; effects blocked by σ1R antagonist BD1047. | Demonstrates anti-seizure activity in maximal electroshock and pentylenetetrazole-induced seizure models. | Shows positive modulation of improvement in social deficits and cognitive impairment induced by PRE084. | |
| SKF83959 | Antidepressant effects observed, but may be confounded by dopamine receptor activity. | Exhibits anti-seizure activity that is blocked by a σ1R antagonist. | --- | |
| E1R | No significant antidepressant effects observed. | Demonstrates dose-dependent anti-convulsant effects against pentylenetetrazole- and bicuculline-induced seizures. | Alleviates scopolamine-induced cognitive impairment in passive avoidance and Y-maze tests. | |
| Fenfluramine | --- | Clinically effective in treating seizures associated with Dravet syndrome. | May contribute to cognitive improvements observed in Dravet syndrome patients. | |
| Phenytoin | Not typically evaluated for this activity. | Widely used as an anti-convulsant. | --- |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate key signaling pathways and laboratory workflows.
Caption: Simplified signaling pathway of the sigma-1 receptor.
Caption: General workflow for a radioligand binding assay.
Caption: Workflow for the Tail Suspension and Forced Swim Tests.
Experimental Protocols
Radioligand Binding Assay for σ1R
Objective: To determine the binding affinity (Kd) of a radioligand and the inhibitory constant (Ki) of a test compound for the σ1R.
Materials:
-
Membrane preparation (from animal brain tissue or cultured cells expressing σ1R)
-
Radioligand (e.g., --INVALID-LINK---pentazocine)
-
Test compounds (this compound and alternatives)
-
Non-specific binding control (e.g., haloperidol at a high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Protocol:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup:
-
For saturation binding (to determine Kd and Bmax of the radioligand): Add increasing concentrations of the radioligand to wells containing a fixed amount of membrane protein.
-
For competition binding (to determine Ki of the test compound): Add a fixed concentration of the radioligand (typically near its Kd) and increasing concentrations of the test compound to wells with a fixed amount of membrane protein.
-
For each concentration point, prepare triplicate wells for total binding and non-specific binding (in the presence of a high concentration of an unlabeled ligand like haloperidol).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
-
Neurite Outgrowth Assay
Objective: To assess the effect of σ1R PAMs on neurite outgrowth in cultured neuronal cells, often in the presence of a σ1R agonist.
Materials:
-
Neuronal cell line (e.g., PC12 or N1E-115) or primary neurons
-
Cell culture plates (e.g., 24-well) coated with an appropriate substrate (e.g., poly-L-lysine)
-
Cell culture medium
-
Test compounds (this compound and alternatives)
-
σ1R agonist (e.g., PRE-084 or (+)-SKF-10,047)
-
Fixative (e.g., 4% paraformaldehyde)
-
Immunostaining reagents (e.g., antibody against a neuronal marker like βIII-tubulin)
-
Fluorescence microscope and imaging software
Protocol:
-
Cell Plating: Plate cells at a low density on coated plates and allow them to adhere.
-
Treatment: Treat the cells with the test compound alone or in combination with a σ1R agonist. Include appropriate vehicle controls.
-
Incubation: Culture the cells for a period sufficient to observe neurite outgrowth (e.g., 24-72 hours).
-
Fixation and Staining: Fix the cells with paraformaldehyde and perform immunocytochemistry using an antibody against a neuronal marker to visualize neurites.
-
Imaging and Analysis: Capture images of multiple fields for each condition using a fluorescence microscope. Use imaging software to measure neurite length and complexity. The length of the longest neurite per cell is a common metric.
-
Statistical Analysis: Compare the neurite lengths between different treatment groups using appropriate statistical tests (e.g., ANOVA).
Tail Suspension Test (TST) and Forced Swim Test (FST)
Objective: To evaluate the antidepressant-like effects of σ1R PAMs in mice.
Materials:
-
Mice
-
Tail suspension apparatus or transparent cylindrical containers for the FST
-
Water at a controlled temperature (23-25°C) for the FST
-
Video recording equipment
-
Scoring software or trained observer
Protocol:
-
Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally) at a specified time before the test.
-
Test Procedure:
-
TST: Suspend each mouse by its tail from a horizontal bar using adhesive tape. The duration of the test is typically 6 minutes.
-
FST: Place each mouse individually into a cylinder filled with water to a depth where the mouse cannot touch the bottom or escape. The test duration is typically 6 minutes.
-
-
Scoring: Record the entire session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water (FST) or to maintain balance (TST).
-
Data Analysis: Compare the immobility times between the drug-treated and vehicle-treated groups using statistical tests such as a t-test or ANOVA. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Conclusion
This compound stands out as a selective and potent σ1R PAM with demonstrated efficacy in preclinical models of neurological and psychiatric disorders. However, the landscape of σ1R modulation is diverse, with alternatives such as SKF83959, E1R, fenfluramine, and phenytoin offering different pharmacological profiles. The choice of a particular modulator will depend on the specific research question, with considerations for selectivity being paramount to deconvolute the role of σ1R from other targets. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and novel σ1R PAMs, paving the way for the development of new therapeutics for a host of challenging diseases.
References
- 1. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of Sigma‐1 Receptors Elicits Rapid Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. SKF83959 is a potent allosteric modulator of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Somcl-668: A Novel Modulator for Antipsychotic-Like Effects
A comprehensive analysis of the preclinical evidence supporting Somcl-668 as a potential therapeutic for psychosis, in comparison to established antipsychotic agents.
This guide offers an in-depth comparison of this compound, a first-in-class selective sigma-1 receptor allosteric modulator, with traditional and atypical antipsychotic drugs. We provide a thorough examination of its antipsychotic-like effects, supported by experimental data from preclinical studies. Detailed methodologies for the key experiments are presented to allow for critical evaluation and replication. Furthermore, signaling pathways and experimental workflows are visualized to elucidate the mechanisms underlying this compound's unique mode of action.
Comparative Efficacy in Preclinical Models of Schizophrenia
This compound has demonstrated significant efficacy in mitigating schizophrenia-related behaviors in the phencyclidine (PCP)-induced mouse model. This model recapitulates positive, negative, and cognitive symptoms of schizophrenia in humans. The effects of this compound are compared with the general profiles of typical (e.g., haloperidol) and atypical (e.g., clozapine) antipsychotics in similar preclinical paradigms.
Table 1: Effect of this compound on PCP-Induced Schizophrenia-like Behaviors in Mice
| Behavioral Paradigm | Measured Symptom | Effect of this compound | Citation |
| Acute PCP Model | |||
| Hyperlocomotion | Positive Symptom (Psychomotor Agitation) | Attenuated PCP-induced hyperactivity | [1][2][3] |
| Prepulse Inhibition (PPI) Deficit | Sensorimotor Gating Deficit (related to cognitive fragmentation) | Ameliorated PCP-induced disruption of PPI | [1][2] |
| Chronic PCP Model | |||
| Social Interaction Deficits | Negative Symptom (Social Withdrawal) | Ameliorated social deficits | |
| Novel Object Recognition Deficits | Cognitive Symptom (Memory Impairment) | Ameliorated cognitive impairment |
Table 2: General Comparative Effects of Standard Antipsychotics in Rodent Models of Schizophrenia
| Behavioral Paradigm | Typical Antipsychotics (e.g., Haloperidol) | Atypical Antipsychotics (e.g., Clozapine, Risperidone) |
| Dopamine Agonist-Induced Hyperactivity | Effective at reducing hyperactivity | Effective at reducing hyperactivity |
| Prepulse Inhibition (PPI) Deficit | Can reverse deficits, but may have a narrow therapeutic window | Generally effective at reversing deficits |
| Social Interaction Deficits | Limited efficacy | Can improve social interaction deficits |
| Cognitive Deficits (e.g., in Novel Object Recognition) | Generally ineffective or can worsen cognitive deficits | Can improve cognitive deficits |
Mechanism of Action: A Divergence from Conventional Pathways
Unlike traditional antipsychotics that primarily target dopamine D2 receptors, this compound exerts its effects through a novel mechanism: allosteric modulation of the sigma-1 receptor. This receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in cellular stress responses and neuronal plasticity.
The antipsychotic-like effects of this compound are dependent on the sigma-1 receptor, as they are blocked by the selective sigma-1 receptor antagonist BD1047 and are absent in sigma-1 receptor knockout mice. Furthermore, this compound has been shown to positively modulate the effects of a sigma-1 receptor agonist.
Downstream of sigma-1 receptor modulation, this compound has been found to reverse the PCP-induced downregulation of the AKT-CREB-BDNF signaling pathway in the frontal cortex. This pathway is crucial for neuronal survival, plasticity, and cognitive function. Inhibition of the PI3K/AKT pathway abolishes the therapeutic effects of this compound, confirming the involvement of this signaling cascade.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for the key behavioral assays used to validate the antipsychotic-like effects of this compound are provided below.
Phencyclidine (PCP)-Induced Schizophrenia Model
The PCP model is a widely used pharmacological model to induce schizophrenia-like symptoms in rodents.
-
Acute Model: Mice are administered a single injection of PCP (typically 5-10 mg/kg, intraperitoneally) to induce behaviors analogous to the positive symptoms of schizophrenia, such as hyperlocomotion and deficits in prepulse inhibition.
-
Chronic Model: Mice receive daily injections of PCP for a prolonged period (e.g., 7-14 days) to model the negative and cognitive symptoms of schizophrenia, including social withdrawal and memory deficits. A washout period is often included to avoid acute drug effects during behavioral testing.
Prepulse Inhibition (PPI) Test
This test measures sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the mouse.
-
Procedure: The mouse is placed in the chamber and, after an acclimation period, is subjected to a series of trials.
-
Trials: These include trials with no stimulus, a startling pulse alone (e.g., 120 dB), and trials where a weaker prepulse (e.g., 74-82 dB) precedes the startle pulse.
-
Data Analysis: The percentage of PPI is calculated as: [1 - (startle response with prepulse / startle response to pulse alone)] x 100.
Caption: Experimental workflow for the Prepulse Inhibition test.
Social Interaction Test
This test assesses social withdrawal, a core negative symptom of schizophrenia.
-
Apparatus: A three-chambered apparatus with dividing walls that have openings, allowing the mouse to freely move between chambers.
-
Procedure:
-
Habituation: The test mouse is allowed to explore all three empty chambers.
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. The test mouse is then allowed to explore all three chambers, and the time spent in the chamber with the stranger mouse versus the empty chamber is recorded.
-
Social Novelty Phase (Optional): A second, novel stranger mouse is placed in the previously empty chamber. The time the test mouse spends with the now-familiar mouse versus the novel mouse is measured.
-
Novel Object Recognition (NOR) Test
The NOR test evaluates cognitive function, specifically recognition memory, which is often impaired in schizophrenia.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The mouse is allowed to freely explore the empty arena.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the mouse spends exploring the novel object versus the familiar object is recorded.
-
-
Data Analysis: A discrimination index is calculated as: (time exploring novel object - time exploring familiar object) / (total exploration time). A higher index indicates better recognition memory.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound holds promise as a novel therapeutic agent for schizophrenia. Its unique mechanism of action, targeting the sigma-1 receptor and the downstream AKT-CREB-BDNF pathway, offers a potential advantage over existing antipsychotics, particularly in addressing the negative and cognitive symptoms of the disorder. While direct comparative studies with standard antipsychotics are warranted to fully elucidate its clinical potential, the current evidence validates the antipsychotic-like effects of this compound and supports its further development. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to build upon these foundational studies.
References
Cross-Study Validation of Somcl-668's Anti-Seizure Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-seizure properties of Somcl-668 with established anti-epileptic drugs (AEDs). The information is compiled from multiple preclinical studies to offer a cross-study validation of its efficacy and mechanism of action.
Comparative Efficacy of this compound
This compound, a selective allosteric modulator of the sigma-1 receptor, has demonstrated significant anti-seizure activity across various preclinical models.[1][2][3][4] Its performance has been compared against standard AEDs like Valproate (VPA) and Phenytoin.
| Seizure Model | This compound Effects | Comparator(s) | Comparator Effects | Study Findings |
| Maximal Electroshock Seizure Test (MEST) | Raised the seizure threshold.[2] | Phenytoin, Valproate | Phenytoin is effective against seizures induced by electrical stimulation. Valproate is also active against maximal electroshock seizures. | This compound demonstrates comparable efficacy to established AEDs in a model of generalized tonic-clonic seizures. |
| Pentylenetetrazol (PTZ)-Induced Seizures | Prolonged the latencies to clonus and generalized tonic-clonic seizures, and increased survival time. | Valproate | Valproate is active against PTZ-induced seizures. | This compound is effective in a model of myoclonic and generalized seizures, similar to the broad-spectrum AED, Valproate. |
| Kainic Acid (KA)-Induced Status Epilepticus | Prolonged the latency to seizure, lowered the average severity of seizures, and shortened the duration of seizures. | Valproate | This model was resistant to the commonly used anti-epileptic drug valproate (VPA). | This compound shows efficacy in a model of temporal lobe epilepsy and status epilepticus, a condition often resistant to standard treatments. |
Experimental Protocols
The following are generalized experimental protocols based on the cited preclinical studies for evaluating the anti-seizure properties of this compound.
Maximal Electroshock Seizure Test (MEST)
-
Animal Model: Male ICR mice.
-
Drug Administration: this compound (e.g., 40 mg/kg) is administered intraperitoneally (i.p.) 40 minutes prior to the test. Comparator drugs (e.g., Phenytoin, Valproate) are administered according to their known pharmacokinetic profiles.
-
Seizure Induction: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 Hz, 0.2 s duration) to induce a seizure. The current intensity is varied to determine the threshold for tonic hindlimb extension.
-
Endpoint: The primary endpoint is the current intensity (in mA) required to induce a tonic hindlimb extension seizure in 50% of the animals (CC50). An increase in the CC50 indicates an anti-seizure effect.
Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Animal Model: Male ICR mice.
-
Drug Administration: this compound (e.g., 40 mg/kg, i.p.) is administered 40 minutes before PTZ injection.
-
Seizure Induction: A convulsive dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Endpoints: The latency to the first myoclonic jerk, the latency to generalized tonic-clonic seizures (GTCS), and the survival rate within a specified observation period (e.g., 30 minutes) are recorded.
Kainic Acid (KA)-Induced Status Epilepticus Model
-
Animal Model: Male ICR mice.
-
Drug Administration: this compound is administered prior to the injection of kainic acid.
-
Seizure Induction: Kainic acid is injected intraperitoneally (i.p.) to induce status epilepticus.
-
Endpoints: The latency to the first seizure, the severity of seizures (often scored using a Racine scale), and the duration of the seizure activity are monitored and recorded.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the sigma-1 receptor (Sig1R). This means it binds to a site on the receptor that is different from the primary (orthosteric) binding site, and in doing so, it enhances the effect of the endogenous ligand or agonist binding to the primary site. The anti-seizure effects of this compound are dependent on the sigma-1 receptor, as they are abolished by the sigma-1 receptor antagonist, BD1047.
The proposed signaling pathway involves the modulation of neuronal excitability. The sigma-1 receptor is known to interact with various ion channels and neurotransmitter systems. Downstream effects of this compound may involve the modulation of the AKT-CREB-BDNF pathway, which is crucial for neuronal survival and plasticity.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Preclinical Anti-Seizure Drug Screening
The general workflow for evaluating a novel compound like this compound for its anti-seizure properties is a multi-step process that progresses from broad screening to more specific and complex models.
Caption: A typical workflow for preclinical evaluation of anti-seizure compounds.
References
- 1. Allosteric modulation of sigma-1 receptors elicits anti-seizure activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 3. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of sigma-1 receptors elicits anti-seizure activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Somcl-668 with Traditional Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antidepressant candidate Somcl-668 with traditional antidepressant drug classes, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). The analysis is supported by preclinical experimental data to delineate differences in mechanism of action, efficacy, and speed of onset.
Introduction
Major Depressive Disorder (MDD) is a significant global health concern, and while traditional antidepressants have been the cornerstone of treatment for decades, there remains a critical need for therapies with faster onset of action and improved side-effect profiles. This compound is a novel, selective allosteric modulator of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which has shown promise in preclinical models as a potent and rapid-acting antidepressant. This document aims to provide a comparative overview of this compound and traditional antidepressants to aid in research and drug development efforts.
Mechanism of Action
The fundamental difference between this compound and traditional antidepressants lies in their primary molecular targets and mechanisms of action.
-
This compound: Acts as a positive allosteric modulator of the sigma-1 receptor. It does not directly activate the receptor but enhances the binding and signaling of endogenous ligands. This modulation is believed to trigger downstream signaling cascades, including the brain-derived neurotrophic factor (BDNF) pathway, leading to its antidepressant effects. Specifically, it has been shown to activate the BDNF-GSK3β and AKT-CREB-BDNF pathways.
-
Traditional Antidepressants: These drugs primarily act by increasing the synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.
-
SSRIs: Selectively block the reuptake of serotonin into the presynaptic neuron.
-
SNRIs: Inhibit the reuptake of both serotonin and norepinephrine.
-
TCAs: Non-selectively block the reuptake of serotonin and norepinephrine. They also interact with other receptors, which contributes to their side effects.
-
MAOIs: Inhibit the activity of monoamine oxidase enzymes, which are responsible for breaking down serotonin, norepinephrine, and dopamine in the brain.
-
Data Presentation: Preclinical Efficacy
The following table summarizes preclinical data from rodent models of depression, comparing the efficacy and onset of action of this compound with representative traditional antidepressants.
| Compound/Class | Test Model | Dosage (Mice) | Effect on Immobility Time / Anhedonia | Onset of Action | Reference |
| This compound | Forced Swim Test (FST) | 10, 20 mg/kg | ↓ 25.9% and 31.4% respectively | Rapid (single administration) | |
| Tail Suspension Test (TST) | 10, 20 mg/kg | ↓ Immobility time | Rapid (single administration) | ||
| Chronic Unpredicted Mild Stress (CUMS) | 10 mg/kg/day | Reversed anhedonia-like behavior | Within 1 week | ||
| SSRIs (Fluoxetine) | Forced Swim Test (FST) | 15 mg/kg | ↓ Immobility time | Chronic treatment | |
| Tail Suspension Test (TST) | 15 mg/kg | ↓ Immobility time | Chronic treatment | ||
| SNRIs (Venlafaxine) | Chronic Unpredicted Mild Stress (CUMS) | 10 mg/kg/day | Reversed anhedonia-like behavior | Slower than this compound | |
| TCAs (Imipramine) | Forced Swim Test (FST) | 15 mg/kg | ↓ Immobility time | Chronic treatment | |
| Tail Suspension Test (TST) | 30 mg/kg | ↓ Immobility time | Chronic treatment | ||
| MAOIs (Phenelzine) | Mouse Defense Test Battery | 10, 30 mg/kg | Displayed weak anxiolytic-like effects | Chronic treatment |
Experimental Protocols
Behavioral Models for Antidepressant Screening
The Forced Swim Test is a widely used rodent behavioral test to assess antidepressant efficacy.
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (24-30°C) to a level where the mouse cannot touch the bottom with its tail or feet (approximately 15 cm).
-
Procedure: Mice are placed in the water-filled tank for a six-minute session. The behavior of the mouse is recorded, typically by video.
-
Data Analysis: The duration of immobility (when the mouse ceases struggling and remains floating, making only small movements to keep its head above water) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
The Tail Suspension Test is another common behavioral assay for screening potential antidepressant drugs in mice.
-
Apparatus: A suspension box or a horizontal bar is used, from which the mouse can be suspended by its tail.
-
Procedure: A piece of adhesive tape is attached to the mouse's tail, and the mouse is suspended from the bar for a six-minute period. The mouse is positioned such that it cannot escape or hold onto nearby surfaces.
-
Data Analysis: The total duration of immobility is recorded. Antidepressant compounds are expected to reduce the time the mouse spends immobile.
The CUMS model is a well-validated animal model of depression that induces anhedonia, a core symptom of depression.
-
Procedure: Rodents are subjected to a series of mild, unpredictable stressors over a period of several weeks (e.g., 3-8 weeks). Stressors can include a tilted cage, food and water deprivation, stroboscopic illumination, a soiled cage, and continuous overnight illumination.
-
Assessment of Anhedonia: Anhedonia is typically assessed using the Sucrose Preference Test (SPT). Animals are presented with two bottles, one containing water and the other a sucrose solution. A decrease in the preference for the sucrose solution in the CUMS-exposed animals is indicative of anhedonia.
-
Data Analysis: The sucrose preference is calculated as a percentage of the total fluid intake. An increase in sucrose preference following drug treatment suggests an antidepressant effect.
In Vitro Assays for Mechanistic Studies
This assay is used to determine the binding affinity of a compound to the sigma-1 receptor.
-
Materials: Synaptosomal membrane preparations from rodent brains or cells expressing the sigma-1 receptor, a radioligand such as --INVALID-LINK---pentazocine, test compound (this compound), and filtration apparatus.
-
Procedure:
-
Synaptosomes are incubated with various concentrations of the radioligand in the presence or absence of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
-
Data Analysis: The data are used to generate saturation or competition binding curves, from which the dissociation constant (Kd) and the maximal number of binding sites (Bmax) can be determined. For an allosteric modulator like this compound, a shift in the saturation curve of the radioligand is observed.
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine.
-
Materials: Cells expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET) (e.g., HEK293 cells), a radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine), test compounds (e.g., SSRIs, SNRIs), and a cell harvester.
-
Procedure:
-
The cells are plated in multi-well plates and incubated.
-
The cells are pre-incubated with various concentrations of the test compound or a vehicle control.
-
The radiolabeled neurotransmitter is added to initiate the uptake reaction.
-
After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the uptake) is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
Safety Operating Guide
Essential Guide to the Proper Disposal of Somcl-668
Disclaimer: A specific Safety Data Sheet (SDS) for Somcl-668 is not publicly available. The following procedures are based on general best practices for the disposal of research-grade chemical compounds. It is imperative to obtain the official SDS from your supplier and consult with your institution's Environmental Health and Safety (EHS) office before handling or disposing of this compound.
This compound is a selective and potent sigma-1 receptor allosteric modulator investigated for its anti-seizure, antipsychotic-like, and antidepressant activities. Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a procedural framework for the safe management of this compound waste.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that all personnel are familiar with standard laboratory safety protocols. The immediate handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, the following minimum PPE is required:
-
Eye Protection: Safety goggles with side-shields or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2]
-
Respiratory Protection: If there is a risk of aerosolization or if handling outside of a fume hood, a suitable respirator should be used.
Quantitative Data for Hazard Assessment
An official SDS is the primary source for quantitative data needed for a full hazard assessment. The table below outlines the critical information you should locate in the supplier-provided SDS for this compound.
| Property | Value (to be sourced from official SDS) | Relevance to Disposal |
| Molecular Formula | C₁₇H₁₉NO | Basic chemical identification. |
| Molecular Weight | 253.34 g/mol | Used for concentration calculations and waste manifest documentation. |
| Physical State | Solid | Determines appropriate handling and spill cleanup procedures. |
| Solubility | e.g., In DMSO | Informs which solvents may be present in waste streams and cleanup protocols. |
| Flash Point | Not Available | Critical for assessing flammability hazards and proper storage. |
| Toxicity Data (LD50) | Not Available | Determines if the waste is classified as acutely toxic, requiring special handling. |
| GHS Hazard Statements | Not Available | Provides standardized hazard information for labeling and risk assessment. |
| Disposal Considerations | Not Available | The SDS will provide specific EPA waste codes and disposal recommendations. |
Standard Operating Procedure for Disposal
All waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste (e.g., unused solutions, solvent rinsates).
-
Chemically contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.
Step 2: Waste Containerization
-
Use only chemically compatible containers with secure, leak-proof screw caps.
-
Ensure containers are in good condition and free from damage.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
Step 3: Waste Labeling
-
Label all waste containers clearly as soon as waste is first added.
-
The label must include, at a minimum:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
A clear indication of the associated hazards (e.g., "Toxic," "Caution: Research Chemical - Hazards Not Fully Characterized").
-
Step 4: Waste Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Store containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.
-
Ensure incompatible waste types are segregated.
Step 5: Arranging for Disposal
-
When a waste container is full or has reached the storage time limit set by your institution (typically 9-12 months), submit a hazardous waste pickup request to your EHS office.
-
Do not dispose of this compound down the drain or in the regular trash.
Spill Management Procedures
Have a chemical spill kit readily accessible. In the event of a spill, assess the situation to determine if it is a minor or major spill.
Minor Spill (manageable by lab personnel):
-
Alert others in the area.
-
Don appropriate PPE (two pairs of gloves, safety goggles, lab coat).
-
Contain the spill by covering it with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inward.
-
Collect the absorbent material using tongs or a scoop and place it in a heavy-duty plastic bag.
-
Clean the spill area with a suitable solvent and then soap and water. Place all cleaning materials in the same waste bag.
-
Seal and Label the bag as "Hazardous Waste" with the contents listed and arrange for pickup.
Major Spill (large volume, highly dispersed, or outside of a containment area):
-
Evacuate the immediate area.
-
Alert others to evacuate and close the laboratory doors.
-
Notify your institution's EHS office and emergency services immediately.
-
Do not attempt to clean up a major spill yourself.
Experimental Protocols
The reviewed scientific literature focuses on the pharmacological applications of this compound and does not contain specific experimental protocols for its disposal or degradation. The methodologies described are for in vitro and in vivo studies of its biological activity.
Signaling Pathway Visualization
This compound has been shown to exert its effects by modulating the AKT–CREB–BDNF signaling pathway. This pathway is crucial for neuronal survival, plasticity, and function.
Caption: The signaling pathway modulated by this compound.
References
Personal protective equipment for handling Somcl-668
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Somcl-668. Our commitment is to furnish comprehensive safety information that extends beyond the product, ensuring the well-being of our valued scientific community. While this compound is classified as a non-hazardous substance, adherence to standard laboratory safety practices is paramount to maintain a safe research environment.
Personal Protective Equipment (PPE) for this compound
Even when handling substances classified as non-hazardous, a comprehensive approach to personal protection is a critical component of laboratory safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Best Practice |
| Eye Protection | Safety glasses with side shields[1] | Chemical splash goggles[1] |
| Hand Protection | Nitrile gloves[1][2] | Double-gloving with nitrile gloves |
| Body Protection | Laboratory coat[3] | --- |
| Foot Protection | Closed-toe shoes | --- |
| Respiratory Protection | Not generally required | N95 respirator if creating aerosols |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure and maintain the integrity of your research. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. As a non-hazardous substance, the disposal of this compound is more straightforward than that of hazardous materials; however, institutional guidelines should always be followed.
Solid Waste:
-
Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Contaminated consumables such as weigh boats, pipette tips, and gloves should also be disposed of in the designated non-hazardous solid waste stream.
Liquid Waste:
-
Aqueous solutions of this compound may be permissible for drain disposal with copious amounts of water, depending on institutional and local regulations. Always confirm your institution's policies before disposing of any chemical waste down the drain.
-
Solutions of this compound in organic solvents should be collected in a designated non-hazardous solvent waste container. Do not mix with halogenated solvent waste unless permitted by your institution's waste management program.
Empty Containers:
-
Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as liquid waste.
-
After rinsing, the container label should be defaced or removed, and the container can then be disposed of in the regular laboratory glass or plastic recycling, or as directed by your institution.
By adhering to these guidelines, you contribute to a culture of safety and responsibility in your laboratory. Should you have any further questions or require additional support, please do not hesitate to contact our technical services team.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
